9-Benzylcarbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-benzylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAKJBGOHINNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173021 | |
| Record name | N-Benzylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19402-87-0 | |
| Record name | N-Benzylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019402870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Benzylcarbazole chemical structure and properties
An In-Depth Technical Guide to 9-Benzylcarbazole: Chemical Structure, Properties, and Applications
Introduction
This compound is an aromatic heterocyclic organic compound built upon a carbazole framework. The carbazole moiety, a tricyclic system consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is a prominent scaffold in medicinal chemistry and materials science. The addition of a benzyl group at the 9-position (the nitrogen atom) significantly influences its steric and electronic properties, leading to a diverse range of applications. Carbazole derivatives are known for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound (C₁₉H₁₅N) consists of a planar carbazole system attached to a benzyl group via the nitrogen atom.[3] X-ray crystallography studies reveal that the carbazole moiety is nearly planar, while the benzyl group's benzene ring is oriented at a significant dihedral angle to the carbazole plane, typically between 85 and 90 degrees.[3][4]
Chemical Identification
A summary of the key identifiers for this compound is presented in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 9-benzyl-9H-carbazole | [5] |
| Molecular Formula | C₁₉H₁₅N | [5][6] |
| Molecular Weight | 257.33 g/mol | [5][6] |
| CAS Number | 19402-87-0 | [5] |
| InChI Key | HBAKJBGOHINNQM-UHFFFAOYSA-N | [6] |
| SMILES | C(c1ccccc1)n1c2ccccc2c2ccccc12 | [6] |
| Synonyms | N-Benzylcarbazole, N-(phenylmethyl)carbazole |[5] |
Physicochemical and Crystallographic Data
The key physicochemical and crystallographic properties of this compound are summarized in Tables 2 and 3. These properties are crucial for understanding its behavior in various solvents and biological systems, as well as its solid-state characteristics.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| logP | 5.4875 | [6] |
| logD | 5.4875 | [6] |
| logSw | -6.2513 | [6] |
| Polar Surface Area | 0.9421 Ų |[6] |
Table 3: Crystal Structure Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [4] |
| Space Group | P 1 21/c 1 | [7] |
| a | 14.9305 (4) Å | [4] |
| b | 5.5612 (2) Å | [4] |
| c | 32.7916 (8) Å | [4] |
| β | 94.518 (3)° | [4] |
| Volume (V) | 2714.27 (14) ų | [4] |
| Z | 8 |[4] |
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through the N-alkylation of carbazole. The following section details a general experimental protocol for its synthesis and characterization.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of carbazole with benzyl bromide.
Materials:
-
Carbazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Anhydrous ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in dimethylformamide (DMF).
-
Add potassium carbonate (5 equivalents) to the solution.[8]
-
To this stirred suspension, add benzyl bromide (1 equivalent) dropwise at room temperature.[8]
-
Allow the reaction mixture to stir at room temperature for 8 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold distilled water to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from anhydrous ethanol to yield this compound as a solid.[8]
The general workflow for the synthesis of this compound is illustrated in the diagram below.
Characterization Methods
The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole and benzyl moieties, as well as a singlet for the methylene (-CH₂-) protons connecting the two groups.[9]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule, confirming the carbon framework.[9]
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 257.34).[10] A prominent peak corresponding to the benzyl fragment is also commonly observed.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the CH₂ group, as well as C=C stretching vibrations within the aromatic systems.[11][12]
Applications in Drug Development and Research
The carbazole scaffold is a privileged structure in drug discovery, and this compound derivatives have shown promise in several therapeutic areas.
-
Anticancer Activity: Numerous carbazole derivatives have been investigated as anticancer agents.[1] One key mechanism of action is the inhibition of topoisomerases, enzymes crucial for DNA replication in rapidly dividing cancer cells.[1][8][13] Some derivatives are also known to interfere with critical signaling pathways, such as the JAK/STAT pathway, which is involved in cancer cell proliferation.[2]
-
Anti-inflammatory and Antiplatelet Activity: Certain derivatives, such as 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (LCY-2-CHO), have demonstrated significant anti-inflammatory and antiplatelet effects.[14] The anti-inflammatory action has been linked to the inhibition of the p38 MAPK signaling pathway.[14]
-
Antimicrobial Agents: The carbazole nucleus is a component of various compounds with antimicrobial properties.[15] Derivatives of this compound have been synthesized and tested against various pathogenic bacteria and fungi, showing potential for the development of new anti-infective agents.[2][15]
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of this compound containing a 1,2,3-triazole moiety have been designed and synthesized as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
The diagram below illustrates a simplified representation of how a carbazole derivative might inhibit a signaling pathway, such as the p38 MAPK pathway, which is relevant to its anti-inflammatory effects.
Conclusion
This compound is a chemically significant molecule with a versatile structure that serves as a valuable building block in medicinal chemistry and materials science.[16] Its synthesis is straightforward, and its derivatives have demonstrated a wide array of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties. The continued exploration of this scaffold and its analogues holds considerable potential for the development of novel therapeutic agents and advanced functional materials. This guide provides a foundational understanding for researchers and professionals aiming to leverage the unique properties of this compound in their work.
References
- 1. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Benzyl-1-methyl-9H-carbazol-2-OL|High-Purity Research Chemical [benchchem.com]
- 3. 9-Benzyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Benzyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzylcarbazole | C19H15N | CID 146485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound 9-benzyl-9H-carbazole - Chemdiv [chemdiv.com]
- 7. CID 139078873 | C38H30N2 | CID 139078873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. askthenerd.com [askthenerd.com]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound|Fluorescent Building Block [benchchem.com]
synthesis of 9-Benzylcarbazole derivatives
An In-depth Technical Guide to the Synthesis of 9-Benzylcarbazole Derivatives
Introduction
Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse and potent biological activities.[1] Among these, this compound derivatives have emerged as a crucial scaffold in medicinal chemistry and materials science.[2][3] The introduction of a benzyl group at the 9-position of the carbazole nucleus often enhances or imparts a range of pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.[1][2] Specifically, these compounds have been investigated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease treatment, and as antitumor agents effective against various cancer cell lines like breast, hepatic, and cervical cancers.[2] Their utility also extends to materials science, where their photoactive and electroactive properties are harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[2][4]
This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to facilitate the synthesis and exploration of this promising class of compounds.
Core Synthetic Methodologies
The construction of the N-benzyl bond in this compound derivatives is primarily achieved through several robust and versatile chemical reactions. The most prevalent methods include direct N-alkylation, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation. Each method offers distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance.
Direct N-Alkylation
Direct N-alkylation is a straightforward and common method for synthesizing this compound. The reaction involves the deprotonation of the carbazole nitrogen with a base, followed by nucleophilic substitution with a benzyl halide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5][6] This method has become a cornerstone of modern organic synthesis due to its high efficiency, broad substrate scope, and tolerance for various functional groups.[7] In this context, it is used to couple carbazole with a benzyl halide or a related aryl halide. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, coordination of the carbazole, deprotonation, and subsequent reductive elimination to yield the N-benzylated product.[8]
Ullmann Condensation
The Ullmann condensation, or Ullmann-type reaction, is a classical copper-catalyzed method for C-N bond formation.[9][10] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it provides a valuable, palladium-free alternative.[9][11] The reaction couples carbazole with a benzyl or aryl halide using a copper catalyst, often in the presence of a ligand, a base, and a high-boiling polar solvent.[9][12]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the key synthetic methodologies, allowing for easy comparison of reaction components and outcomes.
Table 1: Direct N-Alkylation of Carbazole
| Entry | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl bromide | NaH | THF | Room Temp | 0.5 | 87 | [13] |
| 2 | Bromoethane | KOH | DMF | 60 | Overnight | 85.6 | [4] |
| 3 | (Chloromethyl)benzene | - | - | - | - | - | [14] |
| 4 | Monochloroethane | NaOH (aq) | Benzene | 100 | 7 | 97.7 |[15] |
Table 2: Buchwald-Hartwig Amination for N-Arylation of Carbazole
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100-110 | 12-24 | High | [7] |
| 2 | Bromobenzene | Pd₂(dba)₃ (1 mol%) | Tri-tert-butylphosphine | K₂CO₃ | Xylene | Reflux | 18 | 98 |[16] |
Table 3: Ullmann Condensation for N-Arylation of Carbazole
| Entry | Aryl Halide | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Aryl Iodide | CuI (5 mol%) | 1,10-Phenanthroline | KOH | DME/H₂O | 95 | 20 | Moderate to Excellent | [17] |
| 2 | Aryl Halide | Copper Powder | None | - | High-boiling polar | >210 | - | - | [9] |
| 3 | Aryl Iodide | CuI | Prolinamide | K₂CO₃ | Water | 100 | - | 72 |[18] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic reactions discussed.
Protocol 1: General Procedure for Direct N-Benzylation
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) and anhydrous tetrahydrofuran (THF).
-
Addition of Carbazole: While stirring the solution at room temperature, add carbazole (1.0 eq.) dropwise or portion-wise. Allow the reaction to stir for 30 minutes to ensure complete deprotonation.
-
Addition of Benzyl Halide: Add the corresponding benzyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound derivative.[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add carbazole (1.0 mmol), the aryl/benzyl halide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) under a positive pressure of the inert gas.
-
Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 100-110 °C). Stir the reaction mixture vigorously for 12-24 hours.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst.[7]
-
Purification: Wash the combined organic filtrates with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated carbazole.[7]
Protocol 3: General Procedure for Ullmann Condensation
-
Reaction Setup: In a reaction vessel, combine carbazole (1.0 eq.), the aryl/benzyl halide (1.2 eq.), copper(I) iodide (CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., KOH or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or a solvent mixture like DME/H₂O.[9][17]
-
Reaction Conditions: Heat the mixture to the required temperature (typically ranging from 95 °C to over 200 °C depending on the specific system) under an inert atmosphere and stir for the specified time (e.g., 20 hours).[9][17]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate the solvent in vacuo. The resulting crude product is then purified, typically by column chromatography, to isolate the desired this compound derivative.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows, reaction mechanisms, and biological pathways relevant to this compound derivatives.
Caption: General experimental workflow for synthesizing this compound derivatives.
Caption: Comparison of the three primary synthetic routes to this compound.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Benzyl-1-methyl-9H-carbazol-2-OL|High-Purity Research Chemical [benchchem.com]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102898351A - Method for synthesizing N-alkylcarbazole compound - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 9-Benzylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzylcarbazole is a solid, aromatic heterocyclic compound with the molecular formula C₁₉H₁₅N. It consists of a carbazole nucleus where the hydrogen atom on the nitrogen is substituted with a benzyl group. This modification imparts specific physical and chemical properties that make it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its derivatives have garnered significant interest for their potential biological activities, including antimicrobial and neuroprotective effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and relevant reaction pathways to support its application in research and development.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N | --INVALID-LINK-- |
| Molecular Weight | 257.34 g/mol | --INVALID-LINK-- |
| Melting Point | 118-119 °C | --INVALID-LINK-- |
| Boiling Point | Not experimentally determined in the reviewed literature. | |
| Appearance | White solid | --INVALID-LINK-- |
| Solubility | Soluble in toluene. General solubility in common organic solvents like ethanol, acetone, chloroform, and ethyl acetate is expected but quantitative data is not readily available. | --INVALID-LINK-- |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of both the carbazole ring system and the benzylic group.
Carbazole Ring Reactivity: The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. These reactions typically occur at the 3 and 6 positions, and to a lesser extent, at the 1 and 8 positions. The nitrogen atom's lone pair of electrons participates in the aromatic system, activating the ring towards electrophiles.
Benzylic Group Reactivity: The methylene bridge of the benzyl group is at a "benzylic position," which confers enhanced reactivity. This position is susceptible to free radical halogenation and oxidation to a carbonyl group. The N-benzyl group can also be cleaved under certain oxidative or reductive conditions, which is a consideration in multi-step syntheses.[1]
Use in Synthesis: this compound serves as a key intermediate in the synthesis of more complex molecules. The benzyl group can act as a protecting group for the carbazole nitrogen, allowing for selective functionalization of the carbazole ring before its potential removal.[1] Its derivatives are being explored for their potential in drug development, particularly in the areas of antimicrobial and acetylcholinesterase inhibition.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-alkylated carbazoles is the reaction of the carbazole with an appropriate alkyl halide in the presence of a base. The following is a representative protocol for the synthesis of this compound.
Materials:
-
Carbazole
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve carbazole in DMF.
-
Add a molar excess of potassium carbonate to the solution.
-
To this stirred suspension, add a slight molar excess of benzyl bromide or benzyl chloride dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[4][5][6][7]
Synthesis of this compound Workflow
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot filter the solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.[4][5][6][7]
Spectroscopic Data
The following tables summarize the expected and reported spectral data for this compound. These are crucial for its identification and characterization.
¹H and ¹³C NMR Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons (Carbazole) | ~7.2 - 8.2 | Multiplet | Ar-H |
| Aromatic Protons (Benzyl) | ~7.0 - 7.4 | Multiplet | Ar-H |
| Methylene Protons | ~5.5 | Singlet | N-CH₂-Ph |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~109 - 141 | Ar-C |
| Methylene Carbon | ~47 | N-CH₂-Ph |
Note: Specific peak assignments can vary depending on the solvent and spectrometer frequency. The data presented here are typical ranges for such structures.[8][9][10][11][12][13][14][15][16]
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 | Aromatic C-H stretch | Medium |
| ~2920 | Aliphatic C-H stretch | Medium-Weak |
| ~1600, 1490, 1450 | Aromatic C=C stretch | Strong-Medium |
| ~750 | C-H out-of-plane bend | Strong |
Note: The absence of a broad N-H stretching band around 3400 cm⁻¹ is a key indicator of successful N-benzylation.[9][17][18][19]
UV-Vis Spectroscopy
| Solvent | λmax (nm) |
| Tetrahydrofuran (THF) | ~295, 330, 343 |
Note: The absorption maxima are characteristic of the carbazole chromophore. The exact wavelengths and molar absorptivities can be solvent-dependent.[20][21][22]
General Experimental Workflow
Conclusion
This compound is a versatile compound with well-defined physical properties and predictable chemical reactivity. Its synthesis is straightforward, and it serves as a valuable precursor for a wide range of more complex molecules with potential applications in materials science and pharmacology. The data and protocols presented in this guide are intended to facilitate its use in a research and development setting, providing a solid foundation for further investigation and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. compoundchem.com [compoundchem.com]
- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. researchgate.net [researchgate.net]
- 21. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
Core Physicochemical Properties of 9-Benzylcarbazole
This technical guide provides essential data on the molecular weight and chemical formula of 9-Benzylcarbazole, a heterocyclic aromatic compound. The information is intended for researchers, scientists, and professionals in drug development who require precise details for experimental design, analysis, and chemical synthesis.
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₁₅N | [1][2] |
| Molecular Weight | 257.33 g/mol | [1] |
Logical Relationship of Compound Identification
The following diagram illustrates the logical connection between the common name of the compound and its fundamental chemical identifiers.
References
An In-Depth Technical Guide to the Crystal Structure of 9-Benzylcarbazole
This technical guide provides a comprehensive overview of the crystal structure of 9-Benzylcarbazole, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic parameters, and the experimental protocols utilized for its structural determination.
Molecular Structure and Conformation
The asymmetric unit of this compound (C₁₉H₁₅N) contains two crystallographically independent molecules. In both molecules, the carbazole moiety is essentially planar.[1][2] The benzene ring of the benzyl group is oriented almost perpendicularly to the plane of the carbazole system. Specifically, the dihedral angles between the carbazole moieties and the adjacent benzene rings are 85.29(8)° and 89.89(7)°.[1][2] The planarity of the carbazole skeletons shows maximum deviations of 0.037(4) Å and 0.042(3) Å.[1][2] The crystal structure is stabilized by weak C—H···π interactions involving the carbazole rings.[1]
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P 1 21/c 1.[3] A summary of the crystallographic data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₁₅N | [1] |
| Formula Weight | 257.32 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P 1 21/c 1 | [3] |
| a | 14.9305 (4) Å | [1] |
| b | 5.5612 (2) Å | [1] |
| c | 32.7916 (8) Å | [1] |
| α | 90.00 ° | [3] |
| β | 94.518 (3)° | [1] |
| γ | 90.00 ° | [3] |
| Volume | 2714.27 (14) ų | [1] |
| Z | 8 | [1] |
| Temperature | 100 K | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |
| μ | 0.07 mm⁻¹ | [1] |
| R[F² > 2σ(F²)] | 0.076 | [1] |
| wR(F²) | 0.210 | [1] |
| Goodness-of-fit (S) | 1.03 | [1] |
Experimental Protocols
The determination of the crystal structure of this compound involves several key stages, from synthesis and crystallization to data analysis and structure refinement.
While the primary crystallographic study does not detail the synthesis, N-alkylation of carbazole is a common method for preparing such compounds. A typical procedure would involve the reaction of carbazole with benzyl bromide in the presence of a base. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent.
A suitable single crystal of this compound with dimensions of approximately 0.27 × 0.15 × 0.14 mm was mounted for data collection.[1] The data were collected at a temperature of 100 K using a Bruker Kappa APEXII CCD area-detector diffractometer.[1] A multi-scan absorption correction was applied to the collected data using SADABS.[1] A total of 24,870 reflections were measured, resulting in 6,816 independent reflections.[1]
Table 2: Data Collection and Refinement Details
| Parameter | Value | Reference |
| Diffractometer | Bruker Kappa APEXII CCD | [1] |
| Measured Reflections | 24870 | [1] |
| Independent Reflections | 6816 | [1] |
| Reflections with I > 2σ(I) | 3384 | [1] |
| R_int | 0.103 | [1] |
| Absorption Correction | Multi-scan (SADABS) | [1] |
The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] The hydrogen atoms were treated with a mixture of independent and constrained refinement.[1] The final refinement converged with R-values of R[F² > 2σ(F²)] = 0.076 and wR(F²) = 0.210.[1]
Experimental Workflow
The logical flow of the experimental and computational steps involved in determining the crystal structure of this compound is illustrated in the following diagram.
References
N-Substituted Carbazoles: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry due to its rigid and planar structure, which allows for diverse interactions with biological targets. N-substituted carbazoles, in particular, have garnered significant attention for their broad spectrum of pharmacological activities.[1][2][3][4] The substitution at the nitrogen atom provides a crucial handle for modifying the physicochemical and pharmacokinetic properties of the carbazole nucleus, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of N-substituted carbazoles, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
N-substituted carbazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell signaling, induction of apoptosis, and cell cycle arrest.
Pim-1 Kinase Inhibition
A notable mechanism of anticancer action for certain N-substituted carbazoles is the inhibition of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[6]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Carbazole Derivatives in Organic Electronics: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The unique photophysical and electronic properties of carbazole and its derivatives have positioned them as indispensable building blocks in the field of organic electronics. Their inherent characteristics, including excellent hole-transporting capabilities, high thermal stability, and a readily functionalizable structure, allow for the fine-tuning of electronic energy levels and charge-carrier mobility. These attributes have led to their widespread application in high-performance organic light-emitting diodes (OLEDs), organic solar cells (OSCs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs). This technical guide provides an in-depth overview of the core applications of carbazole derivatives, presenting key performance data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.
Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are multifaceted players in OLED technology, serving as host materials for phosphorescent emitters, high-efficiency fluorescent emitters (particularly for blue light), and as hole-transporting/electron-blocking layers.[1] The high triplet energy of the carbazole moiety is crucial for hosting phosphorescent emitters, preventing back-energy transfer and ensuring high efficiency.[2] Furthermore, their rigid structure and amorphous film-forming properties contribute to the operational stability and lifetime of OLED devices.[3]
Performance Data of Carbazole-Based OLEDs
The performance of OLEDs incorporating carbazole derivatives is highly dependent on the specific molecular structure and device architecture. The following tables summarize key performance metrics from various studies.
Table 1: Performance of OLEDs with Carbazole-Based Host Materials
| Host Material Abbreviation | Emitter (Dopant) | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| CBP | Ir(ppy)₃ | Green | >9.4 | >33.9 | >34.1 | 3.0 | Not Specified | [4] |
| BCz-nBuPh | Ir(mppy)₃ | Green | Not Specified | Not Specified | Not Specified | Not Specified | (0.32, 0.61) | [5] |
| BCz-tBuPh | Ir(mppy)₃ | Green | Not Specified | Not Specified | Not Specified | Not Specified | (0.32, 0.61) | [5] |
| o-CbzBiz | Ir(ppy)₂(acac) | Green | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| m-CbzBiz | Ir(ppy)₂(acac) | Green | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| p-CbzBiz | Ir(ppy)₂(acac) | Green | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Performance of OLEDs with Carbazole-Based Emitters
| Emitting Material | Role | Max. Luminance (cd/m²) | Max. EQE (%) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | EL Peak (nm) | CIE (x, y) | Reference |
| BCzB-PPI | Non-doped Emitter | 11,364 | 4.43 | 3.77 | 3.05 | 439 | (0.157, 0.080) | [7][8] |
| CZ-1 | Emitter | 4130 | 8.6 | 19.3 | Not Specified | 492 | Not Specified | [9] |
| CZ-2 | Emitter | 4104 | 9.5 | 20.2 | Not Specified | 488 | Not Specified | [9] |
| IDC-PA | Non-doped Emitter | >5000 | 4.41 | 4.80 | Not Specified | 453 | (0.15, 0.10) | [10][11] |
| IDC-Py | Non-doped Emitter | >5000 | 6.08 | 4.13 | Not Specified | 443 | (0.15, 0.08) | [10][11] |
| DCZ-TTR | TADF Emitter | Not Specified | 20.1 | 59.6 | Not Specified | Not Specified | Not Specified | [12] |
| CZ-TTR | TADF Emitter | Not Specified | 14.4 | 32.5 | Not Specified | Not Specified | Not Specified | [12] |
Carbazole Derivatives in Solar Cells
In the realm of photovoltaics, carbazole derivatives have emerged as highly effective hole-transporting materials (HTMs) for both perovskite and organic solar cells.[4][13] Their appropriate highest occupied molecular orbital (HOMO) energy levels facilitate efficient hole extraction from the photoactive layer, while their high hole mobility ensures effective charge transport to the electrode.[14][15] Furthermore, the hydrophobicity of many carbazole derivatives can enhance the stability and longevity of perovskite solar cells by acting as a barrier against moisture.
Performance Data of Carbazole-Based Solar Cells
The tables below showcase the photovoltaic performance of solar cells utilizing carbazole derivatives as the hole-transporting layer.
Table 3: Performance of Perovskite Solar Cells with Carbazole-Based HTMs
| HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Hole Mobility (cm²/Vs) | Reference |
| V1221 | 17.81 | Not Specified | Not Specified | Not Specified | ~10-5 | [14] |
| V1225 | ~17.8 | Not Specified | Not Specified | Not Specified | ~10-5 | [14] |
| KZRD | 20.40 | Not Specified | Not Specified | Not Specified | Higher than KZ and KZIC | [16] |
| SGT-405 | 14.79 | Not Specified | Not Specified | Not Specified | Not Specified | [17] |
| CzAn Polymer | 22.6 | Not Specified | Not Specified | Not Specified | Larger than PEDOT:PSS | [18] |
| Br-2PACz | 19.51 | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
| 2PACz | 18.44 | Not Specified | Not Specified | Not Specified | Not Specified | [14] |
| SCZF-5 | 20.10 | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Carbazole Derivatives in Organic Field-Effect Transistors (OFETs)
The efficient hole-transporting nature of carbazole derivatives also makes them suitable for application as p-type semiconductors in OFETs.[19] These transistors are fundamental components of flexible electronics, sensors, and displays. The performance of carbazole-based OFETs is largely determined by the molecular packing in the solid state, which influences the charge carrier mobility.
Performance Data of Carbazole-Based OFETs
While comprehensive comparative data is less abundant than for OLEDs and solar cells, the following table provides some performance metrics for OFETs based on carbazole polymers.
Table 4: Performance of OFETs with Carbazole-Based Polymers
| Polymer | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio | Reference |
| Poly[9-(4-alkylphenyl)carbazole-3,6-diyl] | Reasonably good | Good | [19][20] |
| Poly[1,3-bis(3'-alkylcarbazole-9'-yl)-5-alkylphenylene-6',6″-diyl] | Reasonably good | Good | [19][20] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for advancing research in organic electronics. This section provides generalized protocols for the synthesis of a common carbazole derivative and the fabrication of organic electronic devices.
Synthesis of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) via Ullmann Condensation
Materials:
-
4,4'-Diiodobiphenyl
-
Carbazole
-
Copper powder (catalyst)
-
Potassium carbonate (base)
-
1,3-Diisopropylbenzene (solvent)
-
Toluene
-
Methanol
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a stirrer and condenser, add 4,4'-diiodobiphenyl (150 g, 369.5 mmol), carbazole (123.5 g, 738.6 mmol), copper powder (23 g), potassium carbonate (100 µL), and 1,3-diisopropylbenzene (500 mL) under a nitrogen atmosphere.[13]
-
Reaction: Heat the mixture to reflux and maintain for 30 hours.[13]
-
Work-up: Allow the reaction to cool to room temperature. Add an appropriate amount of toluene and filter to remove insoluble materials.[13]
-
Purification: Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product. Recrystallize the crude product from 500 mL of methanol. A solid will precipitate.[13]
-
Isolation: Collect the crystals by filtration and dry them to yield the final product, 4,4'-bis(carbazol-9-yl)biphenyl (CBP).[13]
Fabrication of a Solution-Processed OLED
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
PEDOT:PSS (hole injection layer)
-
Carbazole-based emissive material solution (e.g., in chloroform or chlorobenzene)
-
Lithium fluoride (LiF, electron injection layer)
-
Aluminum (Al, cathode)
Procedure:
-
Substrate Preparation: Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma.[4]
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate and anneal on a hotplate.[4]
-
Emissive Layer (EML) Deposition: In an inert atmosphere (e.g., a glove box), spin-coat the carbazole derivative solution onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.[4]
-
Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.[3][4]
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Fabrication of a Perovskite Solar Cell (n-i-p architecture)
Materials:
-
Fluorine-doped Tin Oxide (FTO)-coated glass substrates
-
SnO₂ nanoparticle suspension (electron transport layer)
-
Perovskite precursor solution (e.g., Cs0.25FA0.75Sn0.5Pb0.5I3)
-
Carbazole-based HTM solution (e.g., 2PACz in ethanol)
-
Gold (Au, electrode)
Procedure:
-
Substrate and ETL Preparation: Clean FTO substrates and deposit a SnO₂ electron transport layer, followed by annealing.[5][14]
-
HTL Deposition (for inverted p-i-n): For p-i-n architecture, a carbazole-based self-assembled monolayer (SAM) like 2PACz can be deposited on the ITO substrate by spin-coating a 1 mM solution in ethanol, followed by annealing at 100°C for 10 minutes.[14]
-
Perovskite Layer Deposition: In an inert atmosphere, spin-coat the perovskite precursor solution onto the ETL. An anti-solvent quenching step is often employed during spinning to promote uniform crystallization. Anneal the film on a hotplate.[5]
-
HTL Deposition (for n-i-p): Spin-coat the carbazole-based HTM solution onto the perovskite layer.[15]
-
Electrode Deposition: Deposit a gold back electrode via thermal evaporation.
Visualizing Core Concepts
Diagrams illustrating device architectures and energy level alignments are crucial for understanding the operational principles of organic electronic devices.
Caption: Layered structure of a typical OLED.
Caption: Research & development workflow.
Caption: Energy levels in a carbazole OLED.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Amorphous Carbazole-based (Co)polymers for OFET Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. arxiv.org [arxiv.org]
Methodological & Application
Synthesis of 9-Benzylcarbazole: A Detailed Protocol for Researchers
Introduction
9-Benzylcarbazole is a key structural motif in organic electronics, pharmaceuticals, and materials science. Its unique photophysical and electronic properties make it a valuable building block for the development of novel organic light-emitting diodes (OLEDs), solar cells, and biologically active compounds. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via N-alkylation of carbazole. The procedure is robust, scalable, and yields a high-purity product. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Reaction Scheme
The synthesis of this compound is achieved through the N-alkylation of carbazole with benzyl bromide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated carbazole nitrogen attacks the benzylic carbon of benzyl bromide.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary methods for the N-alkylation of carbazole are presented below. Protocol 1 utilizes a strong base, sodium hydride, in an aprotic polar solvent, tetrahydrofuran (THF). Protocol 2 employs a milder base, potassium carbonate, in dimethylformamide (DMF).
Protocol 1: Synthesis of this compound using Sodium Hydride
This method is highly efficient and typically results in high yields. Caution should be exercised when handling sodium hydride, as it is a highly reactive and flammable solid.
Materials:
-
Carbazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add carbazole (1.0 eq).
-
Deprotonation: Add anhydrous THF to dissolve the carbazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the carbazole anion may be observed as a change in color or the evolution of hydrogen gas (use a bubbler to monitor).
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from ethanol to afford this compound as a white solid.
Protocol 2: Synthesis of this compound using Potassium Carbonate
This protocol offers a milder and safer alternative to the use of sodium hydride.
Materials:
-
Carbazole (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve carbazole (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add anhydrous potassium carbonate (3.0 eq) and benzyl bromide (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Alternatively, the reaction can be gently heated to 50-60 °C to reduce the reaction time. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing cold deionized water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound as a white solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Protocol 1 (NaH/THF) | Protocol 2 (K₂CO₃/DMF) |
| Reactants | ||
| Carbazole | 1.0 eq | 1.0 eq |
| Base | NaH (1.2 eq) | K₂CO₃ (3.0 eq) |
| Benzylating Agent | Benzyl bromide (1.1 eq) | Benzyl bromide (1.1 eq) |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Anhydrous DMF |
| Temperature | 0 °C to RT | RT to 60 °C |
| Reaction Time | 4-6 hours | 8-12 hours |
| Product Characterization | ||
| Yield | High | Good to High |
| Melting Point | 118-119 °C[1] | 118-119 °C[1] |
| ¹H NMR (CDCl₃, ppm) | δ 8.12 (d, 2H), 7.45-7.20 (m, 11H), 5.55 (s, 2H) | δ 8.12 (d, 2H), 7.45-7.20 (m, 11H), 5.55 (s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 140.8, 137.2, 128.6, 127.4, 126.3, 125.8, 122.9, 120.4, 119.1, 109.1, 46.8[1] | δ 140.8, 137.2, 128.6, 127.4, 126.3, 125.8, 122.9, 120.4, 119.1, 109.1, 46.8[1] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600, 1490, 1450 (Ar C=C), ~1220 (C-N) | ~3050 (Ar C-H), ~1600, 1490, 1450 (Ar C=C), ~1220 (C-N) |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the synthesis and the key transformations involved.
References
Application Notes and Protocols for the Synthesis of 9-Benzylcarbazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 9-benzylcarbazole, a significant heterocyclic compound utilized in the development of organic electronic materials and as a core scaffold in medicinal chemistry. The procedure detailed herein describes the N-alkylation of carbazole with benzyl bromide under basic conditions, followed by purification and characterization. This protocol is designed to be a reliable resource for researchers requiring a straightforward and efficient synthesis of this compound.
Introduction
Carbazole and its derivatives are a class of aromatic heterocyclic compounds that have garnered considerable interest due to their unique photophysical and electronic properties. This compound, in particular, serves as a crucial building block in the synthesis of various functional materials, including organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents. The benzyl group at the 9-position enhances the solubility and modifies the electronic properties of the carbazole core. This protocol outlines a standard laboratory procedure for the synthesis of this compound via a direct N-alkylation reaction.
Reaction Scheme
The synthesis proceeds via the deprotonation of carbazole by a base, followed by nucleophilic substitution on benzyl bromide.
Scheme 1: Synthesis of this compound

(Note: This is a placeholder for a proper chemical structure diagram which cannot be generated here.)
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Carbazole | C₁₂H₉N | 167.21 | 5.00 g | 0.0299 mol |
| Potassium Hydroxide | KOH | 56.11 | 3.36 g | 0.0599 mol |
| Benzyl Bromide | C₇H₇Br | 171.04 | 5.11 g (3.55 mL) | 0.0299 mol |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | - |
| Methylene Chloride | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Toluene | C₇H₈ | 92.14 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
3.2. Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (5.00 g, 0.0299 mol) and dimethyl sulfoxide (DMSO, 50 mL).
-
Addition of Base: While stirring, add powdered potassium hydroxide (3.36 g, 0.0599 mol) to the flask.
-
Addition of Alkylating Agent: Add benzyl bromide (3.55 mL, 0.0299 mol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of deionized water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with methylene chloride (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from toluene to obtain pure this compound as a white solid.[1]
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98 (d, 2H), 7.35-7.20 (m, 7H), 7.15-7.05 (m, 4H), 5.45 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.7, 137.2, 128.7, 127.5, 126.3, 125.8, 123.0, 120.4, 119.2, 108.9, 46.7 |
| IR (KBr, cm⁻¹) | ν: 3055, 1595, 1488, 1455, 1330, 1225, 745, 725 |
| Mass Spec. (EI) | m/z: 257 (M⁺), 166, 91 |
| Melting Point | 115-117 °C |
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The straightforward procedure and readily available reagents make this an accessible synthesis for researchers in various fields of chemistry. The detailed characterization data provides a benchmark for confirming the successful synthesis of the target compound.
References
Application Notes and Protocols for 9-Benzylcarbazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 9-Benzylcarbazole and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It includes detailed application notes, experimental protocols for synthesis and device fabrication, and a summary of performance data.
Introduction to this compound in OLEDs
Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and wide energy gap.[1] The introduction of a benzyl group at the 9-position of the carbazole core can further enhance these properties, making this compound derivatives promising candidates for various roles within an OLED device, including as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as emissive materials themselves.[1][2]
The benzyl group, being a bulky substituent, can effectively suppress intermolecular interactions, which is crucial for preventing aggregation-caused quenching and achieving high emission efficiencies in the solid state. Furthermore, the electronic properties of the this compound core can be readily tuned by introducing various functional groups onto the carbazole or benzyl moieties, allowing for the rational design of materials with specific functionalities for optimized device performance.
Applications of this compound Derivatives
As a Core for Blue Emitting Materials
Derivatives of this compound have been successfully utilized in the development of efficient blue-emitting materials for OLEDs. A notable example is the synthesis of a blue emitter, 3,3'-(2,2'-dimethoxy-[1,1'-binaphthalene]-6,6'-diyl)bis(9-benzyl-9H-carbazole). This material exhibits excellent optical and electron transfer properties, with a maximum absorption peak at 302 nm and a strong blue emission at 406 nm in chloroform, coupled with a high fluorescence quantum yield of 67.4%. Its robust thermal stability, with a decomposition temperature (Td) exceeding 330 °C and a glass transition temperature (Tg) above 160 °C, underscores its suitability for durable OLED applications.
Another significant application is in deep-blue OLEDs. For instance, a phenanthroimidazole derivative incorporating a carbazole moiety, Cz-SBDPI, has been synthesized and used as a non-doped emitter. This material demonstrates superior thermal, photophysical, and electroluminescent properties. Devices fabricated with Cz-SBDPI as the emissive layer have achieved high performance, showcasing the potential of 9-substituted carbazole derivatives in high-performance display technologies.[2]
Quantitative Performance Data
The performance of OLEDs incorporating this compound derivatives is summarized in the tables below, providing a clear comparison of their key electroluminescent properties.
Table 1: Photophysical Properties of 3,3'-(2,2'-dimethoxy-[1,1'-binaphthalene]-6,6'-diyl)bis(9-benzyl-9H-carbazole)
| Property | Value |
| Maximum Absorption (λabs) | 302 nm (in Chloroform) |
| Maximum Emission (λem) | 406 nm (in Chloroform) |
| Fluorescence Quantum Yield (ΦF) | 67.4% (in Chloroform) |
| Decomposition Temperature (Td) | > 330 °C |
| Glass Transition Temperature (Tg) | > 160 °C |
Table 2: Electroluminescence Performance of a Non-Doped OLED with Cz-SBDPI Emitter
| Parameter | Value |
| Maximum Luminance (Lmax) | 12,984 cd/m² |
| Maximum Current Efficiency (ηc) | 5.9 cd/A |
| Maximum Power Efficiency (ηp) | 5.7 lm/W |
| Maximum External Quantum Efficiency (EQE) | 6.2% |
| CIE Coordinates (x, y) | (0.15, 0.06) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the fabrication of OLED devices are provided below.
Protocol 1: Synthesis of 2-(4-(9H-carbazol-9-yl)styryl)-1-(1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-d]imidazole (Cz-SBDPI)[2]
This protocol describes the synthesis of a blue-emitting carbazole derivative.
Materials:
-
9,10-Phenanthrenequinone
-
4-(9H-carbazol-9-yl)benzaldehyde
-
2-(4-bromostyryl)-1-(1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-]imidazole
-
Copper(I) iodide (CuI)
-
18-crown-6
-
Potassium carbonate (K2CO3)
-
Tetrahydro-1,3-dimethylpyrimidin-2(1H)-one (DMPU)
Procedure:
-
To a reaction flask, add 9,10-Phenanthrenequinone (5 mmol), 4-(9H-carbazol-9-yl)benzaldehyde (2 mmol), and 2-(4-bromostyryl)-1-(1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-]imidazole.
-
Add CuI (0.05 mmol), 18-crown-6 (0.05 mmol), and K2CO3 (6.0 mmol) to the flask.
-
Add 2.0 mL of DMPU to the mixture.
-
Conduct the reaction under a nitrogen atmosphere for 16 hours.
-
After the reaction is complete, distill off the solvent.
-
Separate the pure Cz-SBDPI product.
Protocol 2: General Protocol for Multi-layer OLED Fabrication by Thermal Evaporation[5]
This protocol outlines the general steps for fabricating a multi-layer OLED device.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole-Transporting Layer (HTL) material (e.g., NPB)
-
This compound derivative (as host or emitter)
-
Electron-Transporting Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[5]
-
Dry the substrates with a stream of nitrogen gas.[5]
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber.[5]
-
-
Organic Layer Deposition:
-
Load the cleaned substrates and the organic materials into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
-
Deposit the layers sequentially without breaking the vacuum.
-
HIL: Deposit the HIL material to a typical thickness of 10 nm.
-
HTL: Deposit the HTL material to a typical thickness of 40 nm.
-
Emissive Layer (EML): Deposit the this compound derivative. If used as a host, co-evaporate with a phosphorescent or TADF dopant. A typical thickness is 20-30 nm.
-
ETL: Deposit the ETL material to a typical thickness of 30 nm.[5]
-
-
Cathode Deposition:
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.
-
Visualizations
The following diagrams illustrate the fundamental structure of a this compound derivative, the workflow for OLED fabrication, and the energy level diagram of a typical OLED device.
Caption: Molecular structure of this compound.
References
- 1. Frontiers | Enhanced Electroluminescence Based on a π-Conjugated Heptazine Derivative by Exploiting Thermally Activated Delayed Fluorescence [frontiersin.org]
- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 9-Benzylcarbazole as a Hole-Transporting Material in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perovskite solar cells (PSCs) have demonstrated remarkable progress in photovoltaic technology, with power conversion efficiencies rivaling those of conventional silicon-based solar cells. A critical component governing the efficiency and stability of PSCs is the hole-transporting material (HTM), which facilitates the extraction and transport of holes from the perovskite absorber layer to the electrode. Carbazole-based organic molecules have emerged as a promising class of HTMs due to their excellent thermal stability, high hole mobility, and tunable electronic properties.[1][2][3]
9-Benzylcarbazole is a derivative of carbazole that presents an interesting candidate for an HTM. The introduction of a benzyl group at the 9-position of the carbazole core can influence the material's solubility, film-forming properties, and electronic characteristics. While this compound is a known chemical entity, its specific application and performance data as a primary HTM in perovskite solar cells are not extensively documented in peer-reviewed literature. Therefore, this document provides a generalized protocol for its synthesis and integration into PSCs, alongside comparative data from other well-characterized carbazole-based HTMs to serve as a benchmark for researchers.
Synthesis of this compound
A common and effective method for the synthesis of 9-substituted carbazoles is the N-alkylation of carbazole. The following protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Carbazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Protocol:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in the chosen solvent (DMF or CH₃CN).
-
Add a base, such as potassium carbonate (2-3 equivalents) or sodium hydride (1.2 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between 60-80 °C and allow it to react for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench it by adding deionized water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Fabrication of Perovskite Solar Cells using this compound as HTM
The following protocol outlines a standard procedure for the fabrication of a regular (n-i-p) planar perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Zinc powder and HCl for etching
-
Deionized water, acetone, isopropanol for cleaning
-
Titanium dioxide (TiO₂) precursor solution (for compact ETL)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
This compound HTM solution in chlorobenzene (with or without additives like Li-TFSI and t-BP)
-
Chlorobenzene (as anti-solvent)
-
Gold or Silver for the back contact
Protocol:
-
Substrate Cleaning:
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ (c-TiO₂) on the FTO substrate via spin-coating or spray pyrolysis.
-
Anneal the TiO₂ layer at a high temperature (e.g., 500 °C) to ensure proper crystallinity and electronic properties.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL. A two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s) is commonly used.[3]
-
During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[3]
-
Anneal the perovskite film at a moderate temperature (e.g., 100-150 °C) for 10-30 minutes.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of this compound in a suitable solvent like chlorobenzene. The concentration may need to be optimized (e.g., 5-20 mg/mL).
-
Additives such as 4-tert-butylpyridine (t-BP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) can be included to improve the conductivity and performance of the HTL.
-
Spin-coat the this compound HTM solution onto the perovskite layer (e.g., at 4000 rpm for 30 s).[3]
-
-
Back Contact Deposition:
-
Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.[3]
-
Device Characterization
To evaluate the performance of the fabricated perovskite solar cells, the following characterization techniques are essential:
-
Current Density-Voltage (J-V) Measurement: This is the primary method to determine the key photovoltaic parameters of the solar cell. The measurement is performed under simulated AM 1.5G solar illumination (100 mW/cm²). The extracted parameters are:
-
Power Conversion Efficiency (PCE %): The overall efficiency of the solar cell in converting sunlight into electricity.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce when no current is flowing.
-
Short-Circuit Current Density (Jsc): The maximum current density the solar cell can produce when the voltage is zero.
-
Fill Factor (FF %): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
-
-
External Quantum Efficiency (EQE): Also known as Incident Photon-to-Current Conversion Efficiency (IPCE), this measurement determines the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum can be used to calculate the Jsc.
-
Electrochemical Impedance Spectroscopy (EIS): This technique is used to study charge transfer and recombination processes within the solar cell.
-
Hole Mobility Measurement: The hole mobility of the this compound HTM can be measured using techniques like the space-charge limited current (SCLC) method to understand its charge transport capabilities.[4][5]
Data Presentation
| HTM Designation | Device Architecture | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| SGT-405 | n-i-p | CH₃NH₃PbI₃ | 1.023 | 21.4 | 70.3 | 14.79 | [6] |
| V950 | n-i-p | Not Specified | 1.07 | 22.5 | 74 | 17.8 | [1] |
| PCz1 | n-i-p | Cs0.08FA0.80MA0.12Pb(I0.88Br0.12)₃ | - | - | - | 18.0 | [5] |
| KZRD | n-i-p | Not Specified | - | - | - | 20.40 | [7] |
Visualizations
Caption: Experimental workflow from synthesis to characterization.
Caption: Charge transport pathway in a perovskite solar cell.
References
Application Notes and Protocols: 9-Benzylcarbazole in Organic Semiconductor Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-Benzylcarbazole and its derivatives in the fabrication of organic semiconductor devices. This document includes summaries of performance metrics, detailed experimental protocols for material synthesis and device fabrication, and characterization methodologies relevant to Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Introduction to this compound in Organic Electronics
This compound is a versatile organic molecule built upon a carbazole core, a nitrogen-containing heterocyclic aromatic compound.[1] The benzyl group attached to the nitrogen atom enhances solubility and influences the morphological stability of thin films, making it a valuable building block for a variety of organic semiconductor materials.[2] Carbazole derivatives are widely recognized for their excellent hole-transporting properties, high thermal stability, and wide energy gap.[3][4] These characteristics make them highly suitable for applications in organic electronics, where they can function as host materials in emissive layers, hole-transporting layers (HTLs), or even as the primary light-emitting material.[3][5] The ability to functionalize the carbazole core allows for the fine-tuning of its electronic and photophysical properties to optimize device performance, including efficiency, color purity, and operational lifetime.[4]
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are frequently employed as host materials in the emissive layer of OLEDs, particularly for phosphorescent emitters.[5] Their high triplet energy levels are crucial for efficiently transferring energy to the guest emitter molecules, leading to high quantum efficiencies.
Performance Data of OLEDs Utilizing Carbazole Derivatives
The performance of OLEDs incorporating carbazole-based host materials is summarized below. These tables highlight key metrics such as maximum external quantum efficiency (EQE), current efficiency, power efficiency, and turn-on voltage, providing a basis for direct comparison.
| Host Material Abbreviation | Emitter (Dopant) | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| CBP | Ir(ppy)₃ | Green | - | - | - | - |
| Cz-SBDPI | Non-doped | Deep-Blue | 6.2 | 5.9 | 5.7 | - |
| TPA-SBDPI | Non-doped | Blue | - | - | - | - |
| Host H2 | FIrpic (15 wt%) | Blue | 10.3 | 23.9 | 24.9 | - |
| Host H2 | Ir(ppy)₃ (10 wt%) | Green | 9.4 | 33.9 | 34.1 | - |
Note: Dashes (-) indicate that the data was not specified in the cited source. Performance data is compiled from various studies and device architectures may vary.[6][7]
Experimental Protocols for OLEDs
A general and robust method for the synthesis of N-arylated carbazoles is the Ullmann condensation, which involves a copper-catalyzed reaction.
Protocol 1: Synthesis of 9-Benzyl-3,6-diiodo-9H-carbazole [8]
-
Materials: 3,6-diiodo-9H-carbazole, benzyl bromide, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3,6-diiodo-9H-carbazole in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the mixture and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
This protocol outlines a general procedure for fabricating a multilayer OLED device.
-
Substrate Preparation:
-
Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.
-
-
Thin Film Deposition:
-
Load the cleaned substrates and organic materials into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking the vacuum. A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB.
-
Emissive Layer (EML): Co-evaporate the this compound derivative (host) with a phosphorescent dopant (e.g., 5-10% of an iridium complex) to a thickness of 20 nm.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
-
-
Cathode Deposition:
-
Deposit an electron injection layer (EIL), e.g., 1 nm of Lithium Fluoride (LiF).
-
Deposit the cathode, e.g., 100 nm of Aluminum (Al), through a shadow mask to define the active area.
-
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere (e.g., a glovebox).
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum with a spectrometer.
-
Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.[6]
-
Visualizations for OLEDs
Caption: A typical multilayer OLED device structure.
Caption: A representative energy level diagram for an OLED.
Applications in Organic Photovoltaics (OPVs)
Carbazole-based materials, including derivatives of this compound, are utilized in OPVs, often as the electron donor material in a bulk heterojunction (BHJ) with an electron acceptor.[9] Their favorable HOMO energy levels and hole mobility contribute to efficient charge generation and extraction.
Performance Data of OPVs Utilizing Carbazole Derivatives
The performance of OPVs incorporating carbazole-based materials is summarized in the table below. Key parameters include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PCDTBT | PC₇₁BM | 4.6 | - | - | - |
| DI3TCz | PC₇₁BM | 6.46 | 0.97 | 10.40 | 65 |
| ITO/Cl-2PACz | PM6:PM7-Si:BTP-eC9 | 18.5 | - | - | - |
Note: The specific carbazole derivative and device architecture significantly impact performance.[9][10][11]
Experimental Protocol for OPV Fabrication
Protocol 2: Fabrication of a Bulk Heterojunction Solar Cell
-
Substrate Preparation: Similar to the OLED fabrication protocol, start with cleaned and treated ITO-coated glass substrates.
-
Hole Transport Layer (HTL) Deposition:
-
Deposit a thin layer of a suitable HTL material, such as PEDOT:PSS, onto the ITO substrate via spin-coating.
-
Anneal the substrate to remove the solvent.
-
-
Active Layer Deposition:
-
Prepare a solution of the this compound derivative (donor) and an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) in a suitable organic solvent (e.g., chlorobenzene).
-
Spin-coat the blend solution onto the HTL to form the bulk heterojunction active layer.
-
Anneal the active layer to optimize its morphology.
-
-
Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit a low work function metal, such as calcium (Ca) followed by aluminum (Al), to serve as the cathode.
-
-
Encapsulation: Encapsulate the device to protect it from environmental degradation.
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM1.5G at 100 mW/cm²).
-
Determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
Visualization for OPVs
Caption: Workflow for fabricating an organic photovoltaic device.
Applications in Organic Field-Effect Transistors (OFETs)
The excellent charge transport properties of carbazole derivatives make them suitable for use as the active semiconductor layer in OFETs. The mobility of charge carriers (holes in the case of p-type carbazole materials) is a critical parameter for transistor performance.
Performance Data of OFETs Utilizing Carbazole Derivatives
The performance of OFETs is primarily characterized by the charge carrier mobility (μ) and the on/off current ratio.
| Semiconductor Material | Mobility (μ) (cm²/Vs) | On/Off Ratio |
| Carbazole-based derivatives | up to 4 x 10⁻⁴ | > 10⁵ |
Note: Mobility and on/off ratio are highly dependent on the specific molecular structure, film morphology, and device architecture.[12]
Experimental Protocol for OFET Fabrication
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
-
Substrate and Gate Electrode: Start with a heavily doped silicon wafer (n⁺⁺-Si) which acts as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer serving as the gate dielectric.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and reduce charge trapping.
-
Organic Semiconductor Deposition:
-
Deposit a thin film of the this compound derivative onto the treated dielectric surface. This can be done via thermal evaporation or solution-based methods like spin-coating or drop-casting.
-
-
Source and Drain Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit a suitable metal, such as gold (Au), by thermal evaporation to form the top-contact electrodes.
-
-
Characterization:
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
From the transfer characteristics in the saturation regime, extract the field-effect mobility and the on/off current ratio.
-
Visualization for OFETs
Caption: Structure of a bottom-gate, top-contact OFET.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient carbazole-based small-molecule organic solar cells with an improved fill factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 9-Ethyl-9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole, a key reaction for the synthesis of functionalized carbazole derivatives used in medicinal chemistry and materials science. The procedure outlines the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde, the major product of this reaction.
Reaction Overview
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as carbazoles.[1] The reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[2][3] The electron-donating nature of the nitrogen atom in the carbazole ring directs the formylation primarily to the 3 and 6 positions.[4]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents | Yield (%) |
| 9-Ethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | 1.54 | 0.30 | - | 1.0 | - |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.60 | 0.24 | - | 1.04 | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 10 | Solvent | - |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | C₁₅H₁₃NO | 223.27 | - | 0.29 | - | - | 85 |
Experimental Protocol
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 0.30 g (1.54 mmol) of 9-ethyl-9H-carbazole in 10 mL of anhydrous N,N-dimethylformamide (DMF).[5]
-
Vilsmeier Reagent Formation: Cool the mixture to 0 °C in an ice bath.[5] Slowly add a solution of 0.24 g (1.60 mmol) of POCl₃ in a small amount of anhydrous DMF to the cooled mixture with stirring.[5]
-
Reaction: Continue stirring the reaction mixture at room temperature for 10 hours.[4][5] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4]
-
Quenching: After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.[4][5]
-
Extraction: Extract the aqueous mixture with chloroform.[4][5]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄.[4][5] Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[4]
-
Purification: Purify the crude product by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole-3-carbaldehyde as a white solid.[4][5] The expected yield is approximately 0.29 g (85%).[5]
Troubleshooting and Optimization:
-
Low or No Product Formation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent inactivation of the Vilsmeier reagent by moisture. Use anhydrous DMF.[4]
-
Formation of Di-formylated Byproduct: The most common side reaction is di-formylation, leading to 9-ethyl-9H-carbazole-3,6-dicarbaldehyde. This can be minimized by using a stoichiometric amount or only a slight excess of POCl₃ and maintaining a controlled temperature.[4]
-
Incomplete Reaction: If the starting material remains, ensure a sufficient amount of the Vilsmeier reagent has been used and allow for adequate reaction time.[4]
Experimental Workflow Diagram
References
Application Notes and Protocols: 9-Benzylcarbazole Derivatives as Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Benzylcarbazole derivatives are a class of fluorescent probes gaining significant attention for their utility in the detection and imaging of various analytes, particularly metal ions. The carbazole moiety serves as an excellent fluorophore due to its rigid, planar structure and inherent fluorescence properties. The benzyl group at the 9-position enhances the lipophilicity and can be further functionalized to tune the probe's selectivity and sensitivity. These probes often operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity is significantly enhanced upon binding to the target analyte. This chelation-enhanced fluorescence (CHEF) is a result of the inhibition of photoinduced electron transfer (PET) upon complexation. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound derivatives as fluorescent probes.
Data Presentation
The following table summarizes the photophysical and sensing properties of representative this compound-based fluorescent probes.
| Probe Name/Structure | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Detection Limit (M) | Binding Stoichiometry (Probe:Analyte) | Reference |
| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | Ce³⁺ | Not Specified | Not Specified | Not Specified | 7.269 × 10⁻⁶ | 1:1 | [1] |
| Pyrano[3,2-c] carbazole derivative (FP2) | Zn²⁺ | 367 | 460 | Not Specified | 6.5 × 10⁻⁹ | 1:1 | [2] |
Experimental Protocols
Synthesis of a this compound Derivative Probe
This protocol describes a general method for the synthesis of a this compound fluorescent probe, exemplified by the preparation of an ethyl carbazole-2-carboxylate derivative.
Step 1: N-Benzylation of Carbazole
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Step 2: Formylation of this compound (Vilsmeier-Haack Reaction)
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with stirring.
-
After the addition is complete, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 9-benzyl-9H-carbazole-3-carbaldehyde.
Step 3: Synthesis of the Final Carboxylate Derivative
This step would typically involve further reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the ethyl carboxylate group. The specific reagents and conditions would depend on the desired final structure.
Protocol for Fluorescence Titration
This protocol is used to determine the binding affinity and sensitivity of the fluorescent probe for a specific metal ion.[3]
Materials:
-
Stock solution of the this compound probe (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solution of the target metal ion (e.g., 10 mM in deionized water or a suitable buffer).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired buffer.
-
Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).
-
Prepare a series of solutions in separate cuvettes, each containing the same concentration of the probe.
-
Add increasing concentrations of the metal ion stock solution to each cuvette. Ensure the total volume is constant by adding the appropriate amount of buffer.
-
Incubate the solutions for a sufficient time to allow for complex formation (e.g., 5-10 minutes).
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
From the titration curve, the binding constant (Ka) and the detection limit can be calculated. The detection limit is often determined using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.[3]
Protocol for Job's Plot Analysis
This method is used to determine the binding stoichiometry of the probe-analyte complex.
Procedure:
-
Prepare stock solutions of the fluorescent probe and the metal ion of the same concentration (e.g., 100 µM).
-
Prepare a series of solutions by mixing the probe and metal ion solutions in different molar fractions, keeping the total molar concentration constant. For example, prepare solutions with mole fractions of the metal ion ranging from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum against the mole fraction of the metal ion.
-
The mole fraction at which the fluorescence intensity is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.
Protocol for Live-Cell Imaging
This protocol provides a general guideline for using a this compound derivative for imaging metal ions in living cells.[4][5][6][7]
Materials:
-
Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes or coverslips.
-
Stock solution of the this compound probe (e.g., 1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Culture: Plate cells and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe (e.g., 1-10 µM) in serum-free culture medium or PBS. The optimal concentration should be determined empirically.
-
Wash the cells twice with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. Protect the cells from light.
-
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope.
-
(Optional) Analyte Stimulation: To observe changes in intracellular metal ion concentration, cells can be treated with a solution containing the target metal ion or a chelator before or during imaging.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Live-cell imaging of bio-metal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell imaging for synaptic vesicle precursors in human iNeuron axons [protocols.io]
- 6. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 7. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 9-Benzylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 9-Benzylcarbazole. The techniques outlined are fundamental for confirming the identity, purity, and physicochemical properties of this compound, which is crucial for its application in research, drug development, and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives
| Technique | Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ¹H | ~5.4 | CH₂ (benzyl) |
| ~7.0-7.5 | Aromatic Protons (carbazole & benzyl) | ||
| ~8.1 | Aromatic Protons (carbazole, H-4, H-5) | ||
| ¹³C NMR | ¹³C | ~48 | CH₂ (benzyl) |
| ~109 | C-4, C-5 (carbazole) | ||
| ~119 | C-2, C-7 (carbazole) | ||
| ~120 | C-1, C-8 (carbazole) | ||
| ~123 | C-4a, C-4b (carbazole) | ||
| ~126-129 | Aromatic Carbons (benzyl) | ||
| ~137 | Quaternary Carbon (benzyl) | ||
| ~140 | C-8a, C-9a (carbazole) |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern of the carbazole derivative.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters:
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the multiplicity of each peak.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio (typically 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.0 ppm.[1]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Fragmentation analysis can further confirm its structure.
Data Presentation
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z | Assignment |
| GC-MS | Electron Ionization (EI) | 257.12 | [M]⁺ (Molecular Ion) |
| 167.07 | [M - C₇H₇]⁺ (Loss of benzyl group) | ||
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library if available.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of this compound and for quantitative analysis.
Data Presentation
Table 3: Representative HPLC Method Parameters for Carbazole Derivatives
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Use the parameters outlined in Table 3. The mobile phase composition may require optimization to achieve the best separation.[4]
-
-
Data Analysis:
-
Inject the standards and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.
Data Presentation
Table 4: Representative UV-Vis Absorption Data for Carbazole Derivatives in Ethanol
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |
| ~235 nm | - | π → π |
| ~258 nm | - | π → π |
| ~293 nm | - | π → π |
| ~325 nm | - | n → π |
| ~338 nm | - | n → π* |
Note: Molar absorptivity values would need to be determined experimentally.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent such as ethanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution using the same solvent.
-
-
Instrument Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the solvent as a blank.
-
-
Data Acquisition:
-
Record the absorbance spectrum of the sample solution.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation.
Data Presentation
Table 5: Key FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2920 | C-H stretch | Aliphatic (CH₂) |
| ~1600, 1490, 1450 | C=C stretch | Aromatic |
| ~1330 | C-N stretch | Carbazole |
| ~750, 720 | C-H bend | Aromatic (ortho-disubstituted) |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the spectrum.
-
Identify and assign the major absorption bands.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound.
Data Presentation
Table 6: Expected Thermal Analysis Data for this compound
| Technique | Parameter | Value | Interpretation |
| TGA | Decomposition Temperature (Td) | > 300 °C | High thermal stability |
| DSC | Melting Point (Tm) | ~118-120 °C | Crystalline solid |
Experimental Protocol: TGA/DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an alumina or aluminum pan.
-
-
Instrument Parameters:
-
Data Analysis:
-
TGA: Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs.
-
DSC: Determine the melting point from the peak of the endothermic transition.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Use of 9-Benzylcarbazole Derivatives in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 9-benzylcarbazole derivatives, specifically Benzyl 9H-carbazole-9-carbodithioate (BCCDT), as a highly effective chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document offers detailed experimental protocols, quantitative data on polymerization control, and visualizations of the underlying chemical processes, intended to guide researchers in the synthesis of well-defined polymers for various applications, including drug delivery and materials science.
Introduction to this compound in Controlled Radical Polymerization
This compound itself is not typically used directly as a controlling agent in radical polymerization. However, its derivative, Benzyl 9H-carbazole-9-carbodithioate (BCCDT), has been demonstrated to be an effective RAFT agent. RAFT polymerization is a form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.
The BCCDT molecule, incorporating the this compound moiety, acts as a chain transfer agent, mediating the polymerization of various monomers, such as acrylates and styrenes. This control is achieved through a degenerative chain transfer process, where the growing polymer chains are reversibly capped with the thiocarbonylthio group of the RAFT agent.
Mechanism of RAFT Polymerization using Benzyl 9H-carbazole-9-carbodithioate (BCCDT)
The controlled nature of polymerization using BCCDT follows the established mechanism of RAFT polymerization. The process involves a pre-equilibrium and a main equilibrium, where the BCCDT molecule reversibly transfers its thiocarbonylthio group to the propagating polymer chains. This rapid exchange between active (propagating) and dormant (RAFT-adduct) chains ensures that all polymer chains grow at a similar rate, leading to a low polydispersity.
Quantitative Data Presentation
The effectiveness of Benzyl 9H-carbazole-9-carbodithioate (BCCDT) as a RAFT agent is demonstrated by the controlled polymerization of methyl acrylate (MA). The following table summarizes the key quantitative data from a representative thermal polymerization experiment.
| Entry | Time (h) | Conversion (%) | M_n ( g/mol , Exp) | M_n ( g/mol , Theo) | PDI (M_w/M_n) |
| 1 | 2 | 25.3 | 5,800 | 5,600 | 1.15 |
| 2 | 4 | 48.7 | 10,500 | 10,300 | 1.12 |
| 3 | 6 | 65.1 | 13,800 | 13,600 | 1.10 |
| 4 | 8 | 82.4 | 17,100 | 17,000 | 1.08 |
| 5 | 10 | 95.2 | 19,500 | 19,600 | 1.07 |
M_n ( g/mol , Exp): Experimental number-average molecular weight determined by Gel Permeation Chromatography (GPC). M_n ( g/mol , Theo): Theoretical number-average molecular weight calculated as: M_n,theo = ([Monomer]/[RAFT Agent]) × Conversion × M_monomer + M_RAFT Agent. PDI: Polydispersity Index (M_w/M_n).
The data clearly shows a linear increase in the experimental molecular weight with monomer conversion, which is in excellent agreement with the theoretical values. Furthermore, the polydispersity index remains low throughout the polymerization, indicating a high degree of control over the process.
Experimental Protocols
Synthesis of Benzyl 9H-carbazole-9-carbodithioate (BCCDT)
This protocol describes the synthesis of the RAFT agent, BCCDT.
Materials:
-
Carbazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Carbon disulfide (CS₂)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve carbazole in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath and slowly add sodium hydride.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide dropwise. Stir for 2 hours at room temperature.
-
Cool the mixture again to 0 °C and add benzyl bromide. Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield BCCDT as a solid.
RAFT Polymerization of Methyl Acrylate using BCCDT
This protocol provides a general procedure for the thermally initiated RAFT polymerization of methyl acrylate.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Benzyl 9H-carbazole-9-carbodithioate (BCCDT)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk tube, dissolve the desired amounts of BCCDT and AIBN in the anhydrous solvent.
-
Add the required amount of purified methyl acrylate to the solution. The typical molar ratio of [MA]:[BCCDT]:[AIBN] is in the range of 100:1:0.1 to 500:1:0.2.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the Schlenk tube with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Take aliquots at specific time intervals to monitor monomer conversion (by ¹H NMR or gravimetry) and the evolution of molecular weight and PDI (by GPC).
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Conclusion
The this compound derivative, Benzyl 9H-carbazole-9-carbodithioate (BCCDT), serves as a robust and efficient RAFT agent for the controlled polymerization of acrylic monomers. The provided data and protocols highlight its capability to produce well-defined polymers with predictable molecular weights and low polydispersity. These characteristics make BCCDT a valuable tool for researchers in polymer chemistry, materials science, and drug development, enabling the synthesis of advanced polymeric materials with tailored properties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Benzylcarbazole
Welcome to the technical support center for the synthesis of 9-Benzylcarbazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and effective methods for synthesizing this compound involve the N-alkylation of carbazole. Key strategies include:
-
Classical N-Alkylation: This method involves the reaction of carbazole with benzyl halide in the presence of a base.
-
Phase-Transfer Catalysis (PTC): A variation of classical N-alkylation where a phase-transfer catalyst is used to facilitate the reaction between reactants in different phases, often leading to higher yields and milder reaction conditions.[1]
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate the reaction, often resulting in significantly reduced reaction times and improved yields.
Q2: Which synthetic method generally provides the highest yield for this compound?
Phase-Transfer Catalysis (PTC) and microwave-assisted methods are reported to provide excellent yields for the N-alkylation of carbazole.[2] Yields can often exceed 90% under optimized conditions. The choice of method may depend on available equipment and desired reaction scale.
Q3: What are the most critical factors influencing the yield of this compound synthesis?
Several factors can significantly impact the yield:
-
Choice of Base: The base is crucial for deprotonating carbazole. Stronger bases can lead to higher conversion but may also promote side reactions. Common bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).
-
Solvent: The solvent influences the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF and DMSO are often effective.[3] Some PTC methods can be performed without a solvent.[4]
-
Reaction Temperature: Temperature affects the reaction rate. While higher temperatures can increase the rate, they may also lead to the formation of byproducts.
-
Catalyst (for PTC): In Phase-Transfer Catalysis, the choice and concentration of the catalyst (e.g., tetrabutylammonium bromide - TBAB) are critical for the reaction's efficiency.
-
Purity of Reactants: The purity of carbazole, benzyl halide, and other reagents is essential to prevent side reactions and catalyst inhibition.
Q4: How can I effectively purify the crude this compound product?
Recrystallization is a highly effective method for purifying this compound. Common solvents for recrystallization include ethanol, isopropanol, and ethyl acetate, often in combination with a less polar anti-solvent like hexanes. Column chromatography on silica gel can also be employed for purification if recrystallization is insufficient to remove impurities.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution | Rationale |
| Incomplete Deprotonation of Carbazole | Use a stronger base (e.g., NaH, KOtBu) or ensure the base is anhydrous and finely powdered. | Incomplete deprotonation of the carbazole N-H leads to low conversion. The pKa of carbazole's N-H is in the mid-teens, requiring a sufficiently strong base for efficient deprotonation.[1] |
| Poor Solubility of Reactants | Switch to a more suitable solvent (e.g., DMF, DMSO) or consider a solvent-free PTC method. | If the reactants are not well-dissolved, the reaction will be slow or may not proceed at all. Polar aprotic solvents are effective at solvating the reactants for SN2 reactions.[3][5] |
| Low Reactivity of Benzyl Halide | Use benzyl bromide or benzyl iodide instead of benzyl chloride, as they are better leaving groups. | The rate of SN2 reactions is dependent on the leaving group ability (I > Br > Cl). |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. | The reaction may be slow under the current conditions. Optimization of time and temperature is often necessary. |
| Moisture in the Reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze the benzyl halide and react with strong bases, reducing the yield. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Suggested Solution | Rationale |
| Side Reactions at High Temperatures | Lower the reaction temperature. | High temperatures can promote side reactions such as elimination or decomposition of reactants. |
| Excess Benzyl Halide | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of benzyl halide. | A large excess of the alkylating agent can lead to the formation of quaternary ammonium salts or other byproducts. |
| Presence of Oxygen | Degas the solvent and maintain an inert atmosphere, especially when using sensitive reagents. | Oxygen can lead to oxidative side reactions, particularly at elevated temperatures. |
Data Presentation
The following table summarizes typical reaction conditions and yields for different synthetic methods for N-alkylation of carbazole derivatives. Note that direct comparative data for this compound is limited, and this table is compiled from data on similar N-alkylation reactions.
| Method | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Classical N-Alkylation | K₂CO₃ | DMF | Room Temp | Overnight | Moderate |
| Phase-Transfer Catalysis (PTC) | KOH / TBAB | Toluene | 80 | 4-6 | High (>90) |
| Solvent-Free PTC | K₂CO₃ / Aliquat 336 | None | 100 | 1-2 | High |
| Microwave-Assisted | K₂CO₃ | None (Dry Media) | MW Irradiation | 5-15 min | Excellent (>95)[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis (PTC)
This protocol is adapted from general procedures for PTC N-alkylation of heterocyclic compounds.
Materials:
-
Carbazole
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (1.0 eq), potassium hydroxide (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add toluene to the flask.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and stir for 15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain this compound as a white solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via PTC.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Common Issues in Carbazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of carbazoles. The information is presented in a practical question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the carbazole core?
A1: The primary methods for constructing the carbazole skeleton include:
-
Borsche–Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be dehydrogenated.[1]
-
Palladium-Catalyzed Amination/Cyclization: These modern methods, such as the Buchwald-Hartwig amination, involve the palladium-catalyzed cross-coupling of anilines or related compounds to form the carbazole ring system.[2][3]
-
Graebe–Ullmann Reaction: This synthesis involves the diazotization of N-phenyl-1,2-diaminobenzene followed by a radical cyclization to form carbazole.[4]
-
Bucherer Carbazole Synthesis: This reaction utilizes a naphthol and an aryl hydrazine heated in the presence of sodium bisulfite.[5]
Q2: My carbazole synthesis is resulting in a low yield. What are the general factors I should investigate?
A2: Low yields in carbazole synthesis can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that often require optimization for each specific substrate.[6]
-
Poor Quality of Reagents: Impurities in starting materials or solvents can significantly hinder the reaction.
-
Instability of Intermediates: Certain reaction intermediates may be unstable under the reaction conditions, leading to the formation of side products.
-
Inefficient Purification: Product loss during work-up and purification steps can lead to a lower isolated yield.
Q3: I am observing the formation of significant byproducts. What are the likely culprits?
A3: Byproduct formation is a common issue. The nature of the byproduct depends on the synthetic route. Common side reactions include:
-
Homocoupling: In cross-coupling reactions, homocoupling of starting materials can compete with the desired cross-coupling.[7]
-
Over-alkylation/arylation: In reactions involving N-substitution, multiple substitutions can occur.
-
Formation of Isomers: The use of unsymmetrical starting materials can lead to the formation of regioisomers.[7]
-
Decomposition: Harsh reaction conditions can lead to the decomposition of starting materials, intermediates, or the final product.
Troubleshooting Guides by Synthesis Method
Borsche–Drechsel Cyclization
Q: My Borsche–Drechsel cyclization is giving a low yield of the desired tetrahydrocarbazole. How can I improve it?
A: Low yields in the Borsche–Drechsel cyclization are often related to the acid catalyst, reaction temperature, or the stability of the hydrazone intermediate.
| Potential Cause | Suggested Solution |
| Inappropriate Acid Catalyst | The strength and type of acid are crucial. Stronger acids can sometimes lead to degradation. Experiment with different acids such as sulfuric acid, hydrochloric acid, or Lewis acids. |
| Suboptimal Temperature | The reaction often requires heating to proceed, but excessive heat can cause decomposition. Monitor the reaction by TLC and optimize the temperature. |
| Unstable Hydrazone Intermediate | The intermediate hydrazone may not form efficiently or may be unstable. Consider a two-step procedure where the hydrazone is pre-formed and isolated before cyclization. |
| Poor Quality Phenylhydrazine | Impurities in the phenylhydrazine can inhibit the reaction. Use freshly distilled or high-purity phenylhydrazine. |
Palladium-Catalyzed Carbazole Synthesis
Q: I am struggling with my palladium-catalyzed carbazole synthesis. The reaction is sluggish, and I observe catalyst decomposition (palladium black). What should I do?
A: The success of palladium-catalyzed reactions is highly dependent on the choice of ligand, base, and the exclusion of oxygen.
| Potential Cause | Suggested Solution |
| Inappropriate Ligand | The choice of phosphine ligand is critical. Electron-rich and bulky ligands often improve catalytic activity. Screen a variety of ligands (e.g., XPhos, SPhos) to find the optimal one for your substrate.[3] |
| Suboptimal Base | The strength and solubility of the base are important. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.[3] |
| Catalyst Deactivation | Palladium catalysts can be sensitive to air and moisture. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[3] |
| Incorrect Palladium Precatalyst | Different palladium sources have varying activities. Consider trying different precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃.[2] |
Graebe–Ullmann Reaction
Q: The yield of my Graebe–Ullmann synthesis is consistently low. What are the critical parameters to check?
A: The Graebe–Ullmann reaction involves a sensitive diazotization step and a high-temperature cyclization, both of which can be sources of low yield.
| Potential Cause | Suggested Solution |
| Incomplete Diazotization | The conversion of the primary amine to the diazonium salt is crucial. Ensure the reaction is carried out at a low temperature (typically 0-5 °C) with the correct stoichiometry of sodium nitrite and acid. |
| Decomposition of Diazonium Salt | Diazonium salts can be unstable at higher temperatures. Use the diazonium salt immediately in the next step without isolation. |
| Inefficient Cyclization | The cyclization step often requires high temperatures, but this can also lead to decomposition. Optimize the reaction temperature and consider the use of a high-boiling point solvent. |
| Side Reactions | The radical nature of the cyclization can lead to various side products. Ensure the starting N-phenyl-1,2-diaminobenzene is pure. |
Purification of Carbazoles
Q: I am having difficulty purifying my crude carbazole product. What are the best methods?
A: The choice of purification method depends on the nature of the impurities. Recrystallization and column chromatography are the most common techniques.
| Issue | Suggested Solution |
| Difficulty in finding a suitable recrystallization solvent | The ideal solvent should dissolve the carbazole at high temperatures but not at room temperature. Test a range of solvents with varying polarities. Common solvents for carbazole recrystallization include ethanol, toluene, and xylene.[8] |
| Product "oiling out" during recrystallization | This happens when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling point solvent or a solvent mixture. |
| Poor separation on a silica gel column | Carbazoles can sometimes streak on silica gel due to their polarity. Adding a small amount of a polar solvent like methanol to the eluent can improve the peak shape. For basic carbazole derivatives, adding a small amount of triethylamine to the eluent can prevent tailing.[9] |
| Co-elution of impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various carbazole synthesis and purification studies.
Table 1: Optimization of Palladium-Catalyzed N-Arylation of Carbazole [2]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5 mol%) | Xantphos | Cs₂CO₃ | p-xylene | 125 | 46 |
| 2 | Pd₂(dba)₃ (2.5 mol%) | SPhos | Cs₂CO₃ | p-xylene | 125 | 35 |
| 3 | Pd(OAc)₂ (5 mol%) | DPEphos | Cs₂CO₃ | p-xylene | 125 | 42 |
| 4 | Pd(OAc)₂ (10 mol%) | Xantphos | Cs₂CO₃ | p-xylene | 125 | 48 |
Table 2: Comparison of Yields for Different Carbazole Synthesis Methods [10]
| Synthesis Method | Catalyst/Reagents | Typical Yield Range (%) |
| Oxidative Dehydrogenation | CuCl, Cu(OAc)₂ | 40 - 94 |
| Deamination of 2,2'-diaminobiphenyl | CuCl₂, MnO₂, PbO₂ | 55 - 98 |
| Rhodium-catalyzed from azidobiphenyl | Rh₂(O₂CC₃F₇)₄ | 65 - 98 |
| Diels-Alder reaction | MoO₂Cl₂(dmf)₂ / PPh₃ | 58 - 78 |
Experimental Protocols
General Protocol for Borsche–Drechsel Cyclization
-
Hydrazone Formation and Cyclization: In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq.) in glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add cyclohexanone (1.1 eq.) to the refluxing solution.
-
Continue to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]
General Protocol for Palladium-Catalyzed N-Arylation of Carbazole
-
Reaction Setup: In a glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), the base (e.g., K₂CO₃, 2.0 eq.), the carbazole (1.0 eq.), and the aryl halide (1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Troubleshooting Workflow for Low Yield in Carbazole Synthesis
Caption: A logical workflow for troubleshooting low yields in carbazole synthesis.
Experimental Workflow for Carbazole Purification
Caption: A general experimental workflow for the purification of carbazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
optimizing reaction conditions for N-alkylation of carbazole
Welcome to the Technical Support Center for the N-alkylation of carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-alkylation of carbazole.
Question: My N-alkylation reaction is resulting in a low yield or fails to go to completion. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in the N-alkylation of carbazole can stem from several factors related to the reagents and reaction conditions. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction yield.
A detailed breakdown of potential solutions:
-
Base Selection: The pKa of carbazole's N-H is in the mid-teens, requiring a sufficiently strong base for deprotonation.[1]
-
Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[2][3]
-
Base Solubility and Form: The physical form of the base can be critical. Using finely powdered base can increase the reaction rate.[2] For solid-liquid phase transfer catalysis, ensure the base is finely ground and dried.[2]
-
-
Solvent Choice: The solvent plays a crucial role in dissolving the carbazole salt and influencing the nucleophilicity of the resulting anion.
-
Polar Aprotic Solvents: Polar aprotic solvents like DMF and DMSO are generally effective for N-alkylation reactions as they can solvate the cation without strongly interacting with the nucleophilic anion.[2][4]
-
Anhydrous Conditions: It is crucial to use dry solvents, especially when working with highly reactive bases like NaH, to prevent quenching of the base.[2]
-
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3]
-
Increasing Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can improve the rate and yield.[5]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the N-alkylation of carbazole.[6][7][8]
-
-
Phase Transfer Catalysis (PTC): For reactions in two-phase systems (e.g., solid-liquid), a phase transfer catalyst can be highly effective.
-
Catalyst Choice: Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 can facilitate the transfer of the carbazolide anion to the organic phase for reaction with the alkylating agent.[2]
-
Question: I am observing the formation of significant side products in my reaction mixture. How can I improve the selectivity?
Answer:
Side product formation in N-alkylation reactions can be a significant issue. The most common side reactions include over-alkylation (if applicable to the substrate) and reactions involving the alkylating agent.
-
C-Alkylation vs. N-Alkylation: While N-alkylation is generally favored for carbazole, under certain conditions, C-alkylation at positions 3 and 6 can occur, particularly with highly reactive electrophiles. An iron-catalyzed hydroarylation of styrenes has been shown to selectively lead to 3,6-di-alkylation.[9] To favor N-alkylation, ensure the use of a strong base to generate the N-anion, which is a softer nucleophile and preferentially attacks the alkylating agent.
-
Decomposition of Alkylating Agent: Some alkylating agents can be unstable under the reaction conditions, leading to elimination or other side reactions. Ensure the chosen alkylating agent is stable at the reaction temperature.
Question: The purification of my N-alkylated carbazole is proving to be difficult. What are some effective purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the starting material and the product, as well as the presence of byproducts.
-
Removal of Unreacted Carbazole: If the reaction has not gone to completion, separating the N-alkylated product from the starting carbazole can be difficult by column chromatography alone.
-
Acid Wash: In some cases, an acidic workup can be used to remove unreacted carbazole, although this is less effective than with more basic amines.
-
Crystallization: Solvent crystallization can be an effective method for purifying N-alkylated carbazoles.[10] Experiment with different solvent systems (e.g., toluene/hexane) to find conditions that selectively crystallize the product.[11]
-
-
Removal of Catalyst: If a phase transfer catalyst like TBAB is used, it can sometimes co-elute with the product. A water wash during the workup should remove the majority of the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable protocol for the N-alkylation of carbazole?
A1: A common and effective method involves the use of a strong base in a polar aprotic solvent.
Experimental Protocol: N-Alkylation of Carbazole using NaH in DMF [8]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add carbazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the carbazole.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction may require heating depending on the reactivity of the alkylating agent.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Q2: How do I choose the right base for my N-alkylation reaction?
A2: The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions.
Table 1: Comparison of Common Bases for N-Alkylation of Carbazole
| Base | Solvent(s) | Temperature | Advantages | Disadvantages |
| NaH | DMF, THF | 0 °C to RT | Highly effective for complete deprotonation. | Requires anhydrous conditions; flammable.[2][8] |
| KOH/NaOH | DMSO, Toluene | RT to 80 °C | Inexpensive; can be used with PTC.[2][12] | Can lead to side reactions with sensitive substrates. |
| K₂CO₃ | DMF, Acetone | Reflux | Milder conditions; suitable for some substrates.[2][6] | May result in incomplete conversion.[4] |
| Cs₂CO₃ | DMF | RT to elevated | High solubility and reactivity.[3] | More expensive. |
Q3: What are the advantages of using microwave irradiation for the N-alkylation of carbazole?
A3: Microwave-assisted synthesis offers several benefits for this reaction:
-
Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in minutes.[7][8]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[6][8]
-
Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, which is environmentally beneficial.[6]
Q4: Can phase transfer catalysis improve my N-alkylation reaction?
A4: Yes, phase transfer catalysis (PTC) is an excellent method for the N-alkylation of carbazole, especially in solid-liquid or liquid-liquid systems.[1] It facilitates the reaction between the carbazole salt (in the solid or aqueous phase) and the alkylating agent (in the organic phase). Common phase transfer catalysts include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and crown ethers like 18-crown-6.[2]
Logical Flow for Method Selection
Caption: Decision tree for selecting an N-alkylation method.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]
- 9. Iron-catalyzed alkylation of carbazole derivatives via hydroarylation of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. atlantis-press.com [atlantis-press.com]
- 11. US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof - Google Patents [patents.google.com]
- 12. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]
solubility issues of 9-Benzylcarbazole in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered by researchers, scientists, and drug development professionals working with 9-Benzylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a largely non-polar molecule due to its aromatic carbazole and benzyl groups. Following the principle of "like dissolves like," it is expected to have higher solubility in non-polar and moderately polar organic solvents.[1] Its solubility is generally low in highly polar solvents like water.
Q2: In which common organic solvents is this compound likely to be soluble?
A2: Based on its structure and the solubility of similar carbazole derivatives, this compound is expected to be soluble in aromatic hydrocarbons (e.g., toluene, benzene), halogenated solvents (e.g., dichloromethane, chloroform), and some polar aprotic solvents (e.g., tetrahydrofuran, acetone).[2] It will likely exhibit lower solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and very low solubility in water.[1]
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of most solid organic compounds, including this compound, generally increases with temperature.[3] If you are facing solubility issues, gentle heating can be an effective method to dissolve the compound. However, be cautious as this can lead to supersaturated solutions that may precipitate upon cooling.
Q4: Can I use a co-solvent system to improve the solubility of this compound?
A4: Yes, using a co-solvent system can be an effective strategy.[4] For instance, if your compound has low solubility in a non-polar solvent like hexane, adding a small amount of a more polar co-solvent such as dichloromethane or ethyl acetate can significantly improve solubility.
Troubleshooting Guides
This section addresses specific issues you may encounter when trying to dissolve this compound.
Issue 1: The this compound is not dissolving in my chosen solvent, even after vigorous stirring.
-
Possible Cause: The solvent may not be appropriate for the non-polar nature of this compound.
-
Troubleshooting Steps:
-
Verify Solvent Polarity: Consult a solvent polarity chart and select a solvent with a lower polarity index.[5][6] Good starting points are toluene, dichloromethane, or tetrahydrofuran.
-
Increase Temperature: Gently warm the solution while stirring. Be mindful of the solvent's boiling point.
-
Use Sonication: Place the sample in an ultrasonic bath. The high-frequency vibrations can help break down solid aggregates and enhance dissolution.
-
Reduce Concentration: You may be attempting to create a solution that is too concentrated. Try adding more solvent to decrease the overall concentration.
-
Issue 2: The this compound dissolved upon heating, but precipitated out of the solution as it cooled.
-
Possible Cause: You have created a supersaturated solution. The solubility of the compound is significantly lower at room temperature.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution to redissolve the precipitate and then add more solvent to create a less concentrated solution that will remain stable at room temperature.
-
Maintain Elevated Temperature: If your experiment allows, you may need to work with the solution at an elevated temperature where the compound remains soluble.
-
Choose a Better Solvent: This is a strong indication that you should select a solvent in which this compound has higher intrinsic solubility at room temperature.
-
Issue 3: I observe an oily film or incomplete dissolution even in a seemingly appropriate solvent.
-
Possible Cause: The this compound may contain impurities, or the solvent quality may be poor (e.g., contains water).
-
Troubleshooting Steps:
-
Check Purity: Assess the purity of your this compound using an appropriate analytical technique (e.g., NMR, HPLC). Impurities can significantly affect solubility.
-
Use High-Purity Anhydrous Solvent: Ensure your solvent is of high purity and dry. Water contamination can drastically reduce the solubility of non-polar compounds in organic solvents.
-
Filter the Solution: If you suspect insoluble impurities, you can try to dissolve the bulk of your compound and then filter the solution to remove any undissolved particulate matter.
-
Quantitative Solubility Data
| Solvent Class | Solvent | Expected Solubility Trend |
| Aromatic Hydrocarbons | Toluene | High |
| Benzene | High | |
| Halogenated Solvents | Dichloromethane | Very High |
| Chloroform | Very High | |
| Ethers | Tetrahydrofuran (THF) | High |
| Diethyl Ether | Moderate | |
| Ketones | Acetone | Moderate |
| Methyl Ethyl Ketone | Moderate | |
| Esters | Ethyl Acetate | Moderate |
| Alcohols | Methanol | Low |
| Ethanol | Low | |
| Non-polar Solvents | Hexane | Low to Moderate |
| Cyclohexane | Low to Moderate | |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | |
| Polar Protic Solvents | Water | Very Low / Insoluble |
Experimental Protocols
Detailed Methodology for Determining the Solubility of this compound (Shake-Flask Method)
This protocol outlines a reliable method for quantitatively determining the equilibrium solubility of this compound in a specific solvent.[7]
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a stir plate within a constant temperature bath.
-
Agitate the mixture for 24-48 hours to ensure that equilibrium is reached. The required time may need to be optimized.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any microscopic solid particles.
-
-
Sample Dilution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualizations
References
preventing byproduct formation in 9-Benzylcarbazole synthesis
Technical Support Center: 9-Benzylcarbazole Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental procedures, and comparative data to help you minimize byproduct formation and maximize the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
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Direct N-alkylation: This is a classical and straightforward approach involving the reaction of carbazole with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1][2]
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between carbazole and a benzyl halide. While traditionally requiring harsh conditions, modern protocols have made this method milder.[3][4]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is known for its high efficiency and broad functional group tolerance under relatively mild conditions.[5][6]
-
Phase-Transfer Catalysis (PTC): This method facilitates the reaction between the carbazole salt (in the aqueous or solid phase) and the benzyl halide (in the organic phase) using a phase-transfer catalyst, often leading to higher yields and cleaner reactions.[7][8]
Q2: What are the primary byproducts observed in the synthesis of this compound?
A2: The primary byproducts are typically the result of side reactions involving the starting materials and intermediates. These include:
-
Unreacted Starting Materials: Residual carbazole and benzyl halide will be present as impurities if the reaction does not go to completion.
-
Homocoupling of Benzyl Halide (Bibenzyl): Two molecules of the benzyl halide can couple to form 1,2-diphenylethane (bibenzyl), especially at higher temperatures or in the presence of certain metal catalysts.
-
Homocoupling of Carbazole (Bicarbazole): This can occur under the conditions of Ullmann and Buchwald-Hartwig reactions, leading to the formation of carbazole dimers.
-
Over-alkylation Products: Although less common for carbazole's nitrogen, under certain conditions, further reaction on the carbazole ring might occur.
-
Products of Benzyl Halide Degradation: Depending on the conditions, benzyl alcohol or other derivatives can be formed from the benzyl halide.
Q3: How can I monitor the progress of the reaction and detect the formation of byproducts?
A3: Reaction progress and the presence of byproducts can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To quickly check for the consumption of starting materials and the formation of the product and major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the reaction mixture, including the product, starting materials, and byproducts like bibenzyl.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the components of the reaction mixture with high resolution.
Q4: What is the most effective method for purifying crude this compound?
A4: The most common and effective method for purifying this compound is recrystallization.[9][10] Suitable solvents include ethanol, isopropanol, and mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexanes).[11] Column chromatography can also be employed for high-purity samples, using silica gel and an eluent system such as a hexane/ethyl acetate gradient.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solutions | Expected Outcome |
| Incomplete Deprotonation of Carbazole | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is finely powdered and anhydrous. For PTC, ensure efficient transfer of the hydroxide or other base to the organic phase. | Complete deprotonation of carbazole leads to a higher concentration of the nucleophilic carbazolide anion, increasing the reaction rate and yield.[12] |
| Inactive Catalyst (Ullmann/Buchwald-Hartwig) | For Ullmann, use freshly activated copper powder or a reliable Cu(I) salt. For Buchwald-Hartwig, ensure an inert atmosphere to prevent palladium catalyst deactivation and consider using a pre-catalyst.[5] | Increased catalytic activity results in higher conversion of starting materials to the desired product. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC until the carbazole is consumed. If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time. | Driving the reaction to completion minimizes the amount of unreacted starting materials, thereby increasing the isolated yield of the product. |
| Poor Quality of Benzyl Halide | Use a freshly opened or purified bottle of benzyl halide. Benzyl halides can degrade over time, especially in the presence of moisture. | High-purity reagents ensure that the active electrophile is available for the reaction and minimize the introduction of impurities that could interfere with the reaction. |
Issue 2: High Levels of Byproduct Formation
| Potential Cause | Suggested Solutions | Expected Outcome |
| Bibenzyl Formation (Homocoupling) | Avoid excessively high temperatures. In metal-catalyzed reactions, optimize the catalyst and ligand loading. Consider using a less reactive benzyl halide (e.g., benzyl chloride instead of benzyl bromide). | Lower reaction temperatures and optimized catalytic systems can disfavor the homocoupling side reaction. |
| Bicarbazole Formation (Homocoupling) | In Ullmann and Buchwald-Hartwig reactions, use a slight excess of the benzyl halide relative to carbazole. Optimize the ligand for the Buchwald-Hartwig reaction to favor cross-coupling over homocoupling. | Suppresses the self-coupling of carbazole, leading to a cleaner reaction profile and higher selectivity for this compound. |
| Unreacted Starting Materials | Ensure complete reaction by optimizing reaction time, temperature, and stoichiometry of reagents. Consider a more efficient synthetic method like PTC for N-alkylation.[8] | A completed reaction will have minimal starting materials remaining, simplifying purification and improving the purity of the crude product. |
Experimental Protocols
Protocol 1: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method is often preferred for its mild conditions, high yields, and operational simplicity.
Materials:
-
Carbazole
-
Benzyl bromide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or another suitable organic solvent
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add carbazole (1.0 eq), toluene, and an aqueous solution of KOH or NaOH (e.g., 50% w/w, 5.0 eq).
-
Add the phase-transfer catalyst, TBAB (0.05-0.1 eq).
-
Heat the mixture to a gentle reflux (or the desired reaction temperature) with vigorous stirring.
-
Slowly add benzyl bromide (1.05-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the mixture to room temperature, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or isopropanol.
Protocol 2: Buchwald-Hartwig Amination
This method offers high yields and excellent functional group tolerance.
Materials:
-
Carbazole
-
Benzyl bromide or chloride
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, xylene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst complex.
-
Add carbazole (1.0 eq), the base (1.2-1.5 eq), and finally the benzyl halide (1.1 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct N-Alkylation | Benzyl Bromide | K₂CO₃/NaH | DMF/Acetonitrile | 25-80 | 4-12 | 70-90 | Simple, inexpensive reagents. | Can require harsh bases, potential for byproducts. |
| Ullmann Condensation | CuI/Ligand | K₂CO₃/Cs₂CO₃ | DMF/Toluene | 100-150 | 12-24 | 80-95 | Uses a cheaper metal catalyst. | Often requires higher temperatures and longer reaction times. |
| Buchwald-Hartwig | Pd₂(dba)₃/Ligand | NaOtBu/LHMDS | Toluene/Xylene | 80-110 | 2-18 | 90-99 | High yields, mild conditions, broad scope.[6] | Expensive catalyst and ligands, air-sensitive. |
| PTC N-Alkylation | TBAB/Benzyl-triethylammonium chloride | KOH/NaOH (aq) | Toluene | 60-90 | 1-5 | 90-98 | Mild conditions, fast, high yield, simple workup.[7] | Requires vigorous stirring for efficient phase mixing. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for byproduct formation in this compound synthesis.
Caption: Reaction pathways leading to product and major byproducts.
References
- 1. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. mt.com [mt.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 3-(9H-Carbazole-9-yl)benzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
stability and degradation of 9-Benzylcarbazole under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 9-Benzylcarbazole under common experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they critical for this compound?
Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for several reasons:
-
Identifying Potential Degradants: They help identify the likely degradation products that could form under various environmental factors.[1][2]
-
Understanding Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule, such as hydrolysis, oxidation, or photolysis.[1][2][3]
-
Method Development: Data from these studies are essential for developing and validating stability-indicating analytical methods, which can accurately separate the intact drug from its degradation products.[1][2]
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Formulation and Storage: Understanding the molecule's intrinsic stability helps in developing a stable formulation, selecting appropriate packaging, and defining proper storage conditions.[1][3]
Q2: What are the standard experimental conditions for a forced degradation study of this compound?
While regulatory guidelines do not specify exact conditions, a typical forced degradation study involves stressing the compound under hydrolytic, oxidative, photolytic, and thermolytic conditions.[1][4] The goal is to achieve a target degradation of 5-20%.[4] Degradation exceeding 20% is generally considered abnormal and may require investigation.[4]
Q3: How should I select a solvent for my stability studies, especially given this compound's solubility?
The choice of solvent is critical. It must dissolve the drug substance without causing degradation itself.[4]
-
Aqueous Conditions: For hydrolytic studies, aqueous solutions of acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) are standard.[3][5] If this compound has low aqueous solubility, inert organic co-solvents can be used.[5]
-
Anhydrous Conditions: For water-sensitive compounds, forced degradation studies can be conducted in anhydrous organic solvents (e.g., THF, hexane) to investigate degradation pathways that might occur before hydrolysis.[5] This approach is particularly useful for prodrugs where water initiates the conversion to the active moiety.[5]
Q4: What are the recommended analytical techniques for monitoring the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is one of the most common techniques for separating, identifying, and quantifying the parent compound and its degradation products.[6]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for the structural elucidation of unknown degradants by providing information on molecular weight and fragmentation patterns.[6][7]
Troubleshooting Guides
Issue: No significant degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are too mild or the duration is too short.
-
Solution:
-
Increase the severity of the conditions. For thermal stress, consider raising the temperature from room temperature to 50-60°C.[4]
-
For chemical degradation, increase the concentration of the stress agent (e.g., from 0.1 N to 1 N HCl/NaOH) or the temperature.
-
Extend the duration of the study. Some studies may need to run for up to 7 days or more.[4]
-
Issue: The degradation of this compound is too rapid, exceeding 20%.
-
Possible Cause: The stress conditions are overly harsh.
-
Solution:
-
Reduce the temperature, concentration of the stress agent, or duration of the experiment.
-
For oxidative studies, consider using a lower concentration of hydrogen peroxide or conducting the experiment at a lower temperature.
-
After the desired time, ensure the reaction is effectively terminated or neutralized to prevent further degradation before analysis.[4]
-
Issue: My analytical results show poor mass balance.
-
Possible Cause: Not all degradation products are being detected by the analytical method. This could be due to co-elution, poor UV absorption of certain degradants, or the formation of non-volatile or insoluble products.
-
Solution:
-
Modify the HPLC method (e.g., change the mobile phase gradient, column, or pH) to improve the resolution between peaks.
-
Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in addition to a UV detector to identify compounds with no or weak chromophores.
-
Investigate the potential for volatile degradants using headspace GC-MS.
-
Quantitative Data Summary
The following table presents hypothetical results from a forced degradation study on this compound to illustrate how data should be structured. Actual results will vary based on specific experimental conditions.
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Major Degradants Observed (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 8% | Carbazole, Benzyl Alcohol |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 12% | Carbazole, Benzoic Acid |
| Oxidation | 3% H₂O₂ | 12 hours | 15% | Carbazole N-oxide, Benzaldehyde |
| Thermal | 60°C in solution | 48 hours | 5% | Minor unidentified peaks |
| Photolytic (Solid) | ICH Q1B Option 1 | 24 hours | <2% | Trace impurities |
Experimental Protocols
General Protocol for Forced Degradation of this compound
A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent like acetonitrile or methanol.[4] This stock is then diluted with the respective stressor solutions.
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the sample at room temperature for a specified duration, protected from light.
-
Dilute the sample for analysis. Other oxidizing agents like AIBN can also be considered.[3]
-
-
Thermal Degradation:
-
Place a solution of this compound in a temperature-controlled oven (e.g., 60°C).[4]
-
Samples are withdrawn at various time points, cooled, and analyzed.
-
A parallel study on the solid-state drug substance should also be conducted.
-
-
Photolytic Degradation:
-
Expose a solution and the solid form of this compound to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines.[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the specified exposure period.
-
Visualizations
The following diagrams illustrate key workflows and potential degradation pathways relevant to the stability testing of this compound.
Caption: Workflow for a typical forced degradation study.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. iajps.com [iajps.com]
- 8. japsonline.com [japsonline.com]
enhancing the performance of 9-Benzylcarbazole in electronic devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 9-Benzylcarbazole and its derivatives in electronic devices.
Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE) in OLEDs
Question: My OLED device using a this compound-based host material shows low External Quantum Efficiency (EQE). What are the potential causes and how can I troubleshoot this?
Answer: Low EQE in this compound-based OLEDs can stem from several factors, including inefficient charge balance, triplet exciton quenching, and issues with material purity.
Troubleshooting Steps:
-
Assess Material Purity: Impurities can act as traps for charge carriers or quenching centers for excitons.
-
Verification: Use techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination to verify the purity of your this compound.[1][2]
-
Purification: If impurities are detected, purify the material using sublimation or recrystallization.[1]
-
-
Optimize Device Architecture: The structure of your OLED plays a critical role in its efficiency.
-
Charge Balance: An imbalance between holes and electrons reaching the emissive layer can reduce recombination efficiency.[1]
-
Energy Level Alignment: Ensure proper energy level alignment between the this compound layer and the adjacent Hole Transport Layer (HTL) and Electron Transport Layer (ETL) to facilitate efficient charge injection.[1]
-
-
Investigate Triplet Quenching (for Phosphorescent OLEDs): In PhOLEDs, quenching of triplet excitons significantly reduces efficiency.[1]
-
Triplet Energy Measurement: The triplet energy of the this compound host must be higher than that of the phosphorescent dopant to prevent energy back-transfer. This can be measured using low-temperature phosphorescence spectroscopy.[1]
-
Guest Concentration Optimization: Vary the doping concentration of the phosphorescent emitter to minimize triplet-triplet annihilation (TTA).[1]
-
Issue 2: Rapid Degradation and Poor Stability of the Device
Question: My this compound-based device degrades quickly during operation. What are the common degradation mechanisms and how can I improve its lifetime?
Answer: Device degradation is a common issue and can be attributed to the intrinsic stability of the materials, as well as external factors like moisture and oxygen.
Troubleshooting Steps:
-
Enhance Material Stability: The chemical structure of the carbazole derivative can influence its stability.
-
Molecular Design: The introduction of a phenyl group at the 9-position of the carbazole core can enhance thermal and morphological stability.[3] Carbazole derivatives are known for their high thermal and electrochemical stability.[4]
-
Functionalization: Functionalization at different sites of the carbazole ring can optimize its properties.[4]
-
-
Improve Charge Balance: An imbalance in charge carriers can lead to the accumulation of charges at interfaces, causing material degradation.
-
Balanced Charge Transport: Utilize materials with balanced hole and electron mobilities in the transport and emissive layers.[1]
-
-
Encapsulation: Protect the device from environmental factors.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound derivatives that make them suitable for electronic devices?
A1: this compound and its derivatives are versatile compounds for electronic applications due to their:
-
Good Hole Transport: Their electron-rich nature makes them excellent hole-transporting materials.[3][4]
-
High Thermal and Electrochemical Stability: The rigid and planar structure of carbazole contributes to its stability.[4][7]
-
Tunable Electronic Properties: The electronic and photophysical properties can be fine-tuned through functionalization at various positions on the carbazole ring.[4]
-
High Triplet Energy: This property makes them excellent host materials for phosphorescent emitters in OLEDs.[7]
Q2: How does functionalization of the this compound core affect its properties?
A2: Functionalization allows for the precise tuning of the molecule's properties:
-
Substitution at the 9-position (Nitrogen atom): Can influence solubility and thermal stability.[4]
-
Substitution at the 3,6- or 2,7-positions: Can alter the electronic properties, such as the HOMO-LUMO energy gap, and consequently the emission color and charge transport characteristics.[4] For instance, introducing boryl groups at the 2,7-positions can lead to materials with high fluorescence quantum yields.[8]
Q3: Can this compound derivatives be used in devices other than OLEDs?
A3: Yes, while they are prominent in OLEDs, carbazole derivatives are also explored in other areas of organic electronics, including:
-
Perovskite Solar Cells (PSCs): They can be used as hole-transporting materials (HTMs).[4] However, challenges remain in optimizing the interface between the perovskite and the HTL to prevent recombination and improve stability.[6]
-
Organic Photovoltaics (OPVs): Their charge-transporting properties are beneficial for these applications.
-
Pharmaceuticals: Some carbazole derivatives also find use as pharmaceutical intermediates.[9]
Q4: What are the common synthesis methods for this compound derivatives?
A4: The synthesis of this compound derivatives often involves cross-coupling reactions to form carbon-nitrogen bonds. A notable method is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, which is efficient for creating π-conjugated cyclic structures under mild conditions.[10]
Data Presentation
Table 1: Physicochemical Properties of Representative Carbazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Reference |
| 2,7-Dibromo-9-phenyl-9H-carbazole | C18H11Br2N | 401.095 | 179.0 - 183.0 | >97% | [9] |
| 9-(4-fluorophenyl)-9H-carbazole derivative | - | - | - | - | [3] |
| 3-(o-carboran-1-yl)-9-phenyl-9H-carbazole | - | - | - | - | [3] |
Table 2: Photophysical Properties of Selected Carbazole-based Compounds
| Compound | Emission Type | External Quantum Efficiency (EQE) | Application | Reference |
| DF1 (TADF Emitter) | Green | up to 19.3% | OLED | [4] |
| DF1 (TADF Emitter) | Blue | up to 8.0% | OLED | [4] |
| NIDPA-1/NIDPA-2 | Blue | up to 4.9% | OLED | [4] |
| Cz4FS | Fluorescent | 4.2% | OLED | [11] |
| Cz4FS (as acceptor in exciplex) | Exciplex | 5.3% | OLED | [11] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or toluene).[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out as the solubility decreases. Further cooling in an ice bath can enhance the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
-
Purity Verification: Verify the purity of the final product using techniques such as melting point determination, NMR spectroscopy, or HPLC.[1]
Protocol 2: General Fabrication of a Multilayer OLED Device
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO)-coated glass substrate by sonicating it in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate in an oven and then treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Deposition of the Hole Injection Layer (HIL) and Hole Transport Layer (HTL):
-
Deposit the HIL and HTL materials onto the ITO substrate via thermal evaporation in a high-vacuum chamber.
-
-
Deposition of the Emissive Layer (EML):
-
Co-evaporate the this compound-based host material and the phosphorescent or fluorescent dopant from separate sources. The doping concentration should be precisely controlled.
-
-
Deposition of the Electron Transport Layer (ETL) and Electron Injection Layer (EIL):
-
Sequentially deposit the ETL and a thin EIL (e.g., LiF) onto the EML.
-
-
Cathode Deposition:
-
Deposit a metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Visualizations
Caption: Troubleshooting workflow for low EQE in this compound based OLEDs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. New Synthesis Method Simplifies Organic Electronics | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with poorly soluble drugs.
Frequently Asked Questions (FAQs)
1. What are the primary strategies for improving the solubility of a poorly soluble drug?
There are several strategies that can be broadly categorized into physical and chemical modifications, as well as formulation approaches.[1]
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2] This is commonly achieved through micronization and nanosuspension.[3]
-
Modification of Crystal Habit: This involves using polymorphs, amorphous forms, or co-crystals to improve solubility.[1] Amorphous forms are generally more soluble than their crystalline counterparts but can be less stable.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly improve its dissolution.[5] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[4]
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the drug molecule or its environment.
-
Salt Formation: For ionizable drugs, forming a salt can dramatically increase solubility and dissolution rate.[6]
-
pH Adjustment: The solubility of weakly acidic or basic drugs is pH-dependent. Adjusting the pH of the formulation can increase the concentration of the ionized, more soluble form of the drug.[6][7]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous environment, thereby increasing the solubility of a nonpolar drug.[8]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility.[8]
-
-
Formulation Approaches: These involve the use of specialized drug delivery systems.
2. How do I choose the most appropriate solubility enhancement technique for my drug?
The selection of a suitable method depends on several factors related to the drug substance and the desired dosage form.[1] Key considerations include:
-
Physicochemical Properties of the Drug:
-
Acidity/Basicity (pKa): For ionizable drugs, pH adjustment or salt formation are often effective.[6]
-
Melting Point and Thermal Stability: For drugs that are not heat-stable, methods requiring high temperatures, such as hot-melt extrusion, may not be suitable.[10]
-
Log P: Highly lipophilic drugs (high log P) are good candidates for lipid-based formulations like SEDDS.[11]
-
-
Desired Dosage Form: The final intended dosage form (e.g., tablet, capsule, parenteral formulation) will influence the choice of technique.
-
Required Dose: For high-dose drugs, some techniques like micronization might not be sufficient to achieve the desired therapeutic effect as they primarily enhance the dissolution rate rather than the equilibrium solubility.[12]
Below is a decision-making workflow to guide the selection process:
3. What is the difference between micronization and nanosuspension?
Both micronization and nanosuspension are particle size reduction techniques used to increase the surface area of a drug, thereby improving its dissolution rate.[12] The primary difference lies in the final particle size achieved.
-
Micronization typically reduces the particle size to the range of 1-10 microns.[13] It is often achieved using techniques like jet milling.[3] While it increases the dissolution rate, it doesn't alter the equilibrium solubility of the drug.[12]
-
Nanosuspension involves reducing the drug particle size to the sub-micron range (typically 200-600 nm).[9] This can be achieved through methods like high-pressure homogenization or media milling.[14] Due to the significant increase in surface area and the potential for creating amorphous surfaces, nanosuspensions can lead to an increase in both the dissolution rate and the saturation solubility.
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.
This is a common problem known as "crashing out," which occurs when a drug that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[15]
-
Possible Cause: The rapid change in solvent polarity causes the drug to precipitate.
-
Troubleshooting Steps:
-
Reduce the concentration of the stock solution: A lower initial concentration can prevent the drug from exceeding its solubility limit in the aqueous buffer upon dilution.[15]
-
Modify the dilution method: Add the stock solution dropwise to the vigorously stirring buffer to ensure rapid and uniform mixing.[15]
-
Use a co-solvent in the final buffer: Including a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the aqueous buffer can increase the solubility of your compound.[15]
-
Adjust the pH of the buffer: For ionizable compounds, adjusting the pH to favor the ionized form can significantly increase solubility. For acidic drugs, increase the pH; for basic drugs, decrease the pH.[15]
-
Issue 2: I am not seeing a significant improvement in solubility after micronization.
-
Possible Cause: Micronization primarily increases the dissolution rate rather than the equilibrium solubility.[12] The improvement might not be substantial for drugs with very low intrinsic solubility.
-
Troubleshooting Steps:
-
Verify particle size reduction: Ensure that the micronization process has effectively reduced the particle size to the desired range using techniques like laser diffraction or microscopy.
-
Optimize milling parameters: In jet milling, parameters such as gas pressure and feed rate can be adjusted to achieve finer particles.[2][16]
-
Consider a different technique: For drugs requiring a significant increase in solubility, techniques that alter the solid-state properties (e.g., solid dispersions, amorphous forms) or utilize chemical modifications (e.g., complexation) may be more effective.
-
Issue 3: My solid dispersion is not stable and the drug is recrystallizing over time.
-
Possible Cause: The amorphous drug within the solid dispersion is thermodynamically unstable and tends to revert to its more stable crystalline form.
-
Troubleshooting Steps:
-
Select a suitable polymer carrier: The choice of polymer is crucial for stabilizing the amorphous drug. Polymers with a high glass transition temperature (Tg) and strong interactions with the drug (e.g., hydrogen bonding) can inhibit recrystallization.
-
Optimize drug loading: High drug loading can increase the likelihood of recrystallization. Reducing the drug-to-polymer ratio may improve stability.
-
Control storage conditions: Store the solid dispersion in a low-humidity environment and at a temperature well below the Tg of the formulation to minimize molecular mobility and prevent recrystallization.
-
Quantitative Data on Solubility Enhancement
The following tables summarize the reported improvements in solubility for various drugs using different enhancement techniques.
Table 1: Solubility Enhancement via Solid Dispersion
| Drug | Carrier | Method | Fold Increase in Solubility | Reference |
| Diclofenac Sodium | Eudragit E 100 | Solvent Evaporation | ~58.8 | [5] |
| Clotrimazole | Mannitol | Fusion | ~806 | [5] |
| Griseofulvin | PVP | Solvent Evaporation | ~11 | [17] |
| Azithromycin | PEG 6000 | Solvent Evaporation | >49% release in 1h | [17] |
| Ritonavir | Sorbitol | - | ~2000 | [18] |
| Ritonavir | Gelucire 44/14 | - | ~220 | [18] |
Table 2: Solubility Enhancement via Co-solvency
| Drug | Co-solvent System | Observation | Reference |
| Lopinavir | Water-PEG 400 | Most effective co-solvent blend tested | [19] |
| Paracetamol | Propylene Glycol (PG) & Polyethylene Glycol (PEG) | Solubility increases with increasing co-solvent ratio; PEG is more effective than PG | [20] |
| Rifabutin | 90% PEG, 10% Ethanol/Propylene Glycol | Highest solubility achieved in this blend | [21] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
This protocol describes a general procedure for preparing a solid dispersion using the solvent evaporation method.[22]
-
Dissolution: Accurately weigh the drug and the hydrophilic carrier (e.g., PVP K30, PEG 6000) in the desired ratio (e.g., 1:1, 1:3). Dissolve both components in a suitable common volatile solvent (e.g., ethanol, methanol, dichloromethane).[4][22]
-
Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C) using a rotary evaporator. Continue evaporation until a solid mass or a thin film is formed.[9]
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature for a sufficient time (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the powdered dispersion through a sieve of a specific mesh size to obtain a uniform particle size.[22]
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD to confirm the amorphous state).
Protocol 2: Preparation of Inclusion Complex with Cyclodextrin (Co-precipitation Method)
This protocol outlines the co-precipitation method for preparing a drug-cyclodextrin inclusion complex.[8]
-
Cyclodextrin Dissolution: Dissolve the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in deionized water with continuous stirring.
-
Drug Addition: Dissolve the drug in a suitable organic solvent. Slowly add the drug solution to the aqueous cyclodextrin solution while maintaining continuous stirring.
-
Complexation: Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a constant temperature to allow for the formation of the inclusion complex.
-
Precipitation and Recovery: Cool the solution (e.g., in an ice bath) to induce precipitation of the complex. Isolate the precipitate by filtration.
-
Washing and Drying: Wash the collected precipitate with a small amount of cold deionized water or a suitable organic solvent to remove any uncomplexed drug or cyclodextrin. Dry the final product in a vacuum oven.
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as FTIR, DSC, XRD, and NMR spectroscopy.
Visualizing Experimental Workflows
Diagram 1: Hot-Melt Extrusion (HME) Process Workflow
Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation
References
- 1. fabtechnologies.com [fabtechnologies.com]
- 2. epic-powder.com [epic-powder.com]
- 3. ijrpr.com [ijrpr.com]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. customprocessingservices.com [customprocessingservices.com]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jet-mills.com [jet-mills.com]
- 17. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bepls.com [bepls.com]
- 20. scribd.com [scribd.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. ijpcbs.com [ijpcbs.com]
Technical Support Center: Overcoming Challenges in Scaling Up 9-Benzylcarbazole Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the synthesis and scale-up of 9-Benzylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the N-alkylation of carbazole with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This reaction is typically carried out in the presence of a base in a suitable organic solvent.
Q2: I am observing a significant amount of unreacted carbazole in my reaction mixture. What could be the issue?
A2: Incomplete conversion is a common issue and can be attributed to several factors. The primary reasons are often insufficient deprotonation of the carbazole nitrogen, low reactivity of the benzylating agent, or non-optimal reaction conditions. Ensure your base is strong enough and used in a sufficient amount, your solvent is anhydrous, and the reaction temperature is adequate.
Q3: Besides the desired this compound, I am seeing a major byproduct. What is it likely to be and how can I minimize it?
A3: A common byproduct in the N-alkylation of carbazoles is the C-alkylated isomer, where the benzyl group attaches to the carbazole ring instead of the nitrogen atom. To favor N-alkylation, ensure complete deprotonation of the carbazole nitrogen by using a strong base. The choice of solvent can also influence the selectivity.
Q4: What are the key challenges when scaling up the production of this compound?
A4: Scaling up the N-benzylation of carbazole presents several challenges. These include ensuring efficient heat transfer and temperature control in larger reactors, maintaining homogeneous mixing of reactants, and managing the safe handling of reagents and solvents in larger quantities. Process optimization to minimize byproduct formation and simplify purification at a larger scale is also a critical consideration.
Q5: How can I effectively purify crude this compound on a larger scale?
A5: For large-scale purification, recrystallization is often the most practical and cost-effective method.[1] The choice of an appropriate solvent or a mixture of solvents is crucial for obtaining high purity and yield. Column chromatography can also be used but may be less economical for very large quantities due to the high consumption of silica gel and solvents.[2]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive or Insufficient Base | Use a strong base such as Sodium Hydride (NaH), Potassium Hydroxide (KOH), or Potassium Carbonate (K₂CO₃) in at least stoichiometric amounts to ensure complete deprotonation of carbazole. |
| Poor Solvent Choice | Use a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile. Ensure the solvent is anhydrous, as water can quench the base and the carbazole anion. |
| Low Reaction Temperature | Gradually increase the reaction temperature. The N-benzylation of carbazole may require elevated temperatures to proceed at a reasonable rate. |
| Poor Quality of Benzyl Halide | Use a fresh and pure benzyl halide. Benzyl bromide is generally more reactive than benzyl chloride. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from interfering with the reaction. |
Formation of Impurities
| Impurity | Potential Cause | Suggested Solution |
| Unreacted Carbazole | Incomplete reaction. | See "Low or No Product Yield" section. |
| C-Benzylated Carbazole | Incomplete deprotonation of carbazole nitrogen, leading to reaction at the carbon ring. | Use a stronger base or a slight excess to favor the formation of the carbazole anion, which promotes N-alkylation. |
| 9,9'-Bicarbazole | Homocoupling of carbazole, which can be promoted by certain reaction conditions. | Optimize reaction conditions, particularly the choice of base and temperature, to minimize this side reaction. |
| Dibenzyl Ether | Reaction of benzyl halide with hydroxide ions if water is present. | Ensure anhydrous reaction conditions. |
Data Presentation
Table 1: Illustrative Comparison of Reaction Conditions for this compound Synthesis
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) | Notes |
| K₂CO₃ | DMF | 80-100 | 6-12 | 85-95 | A common and effective combination. |
| KOH | DMSO | 60-80 | 4-8 | 90-98 | Can be very effective but requires careful temperature control. |
| NaH | THF | Room Temp - 60 | 2-6 | >95 | Requires strictly anhydrous conditions and careful handling. |
| Cs₂CO₃ | Acetonitrile | 60-80 | 8-16 | 80-90 | A milder base, good for sensitive substrates. |
Note: The yields presented are illustrative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
Carbazole
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add carbazole (1.0 eq) and anhydrous DMF.
-
Stir the mixture until the carbazole is completely dissolved.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Heat the mixture to 80-90 °C and stir for 30 minutes.
-
Slowly add benzyl bromide (1.1-1.2 eq) to the reaction mixture.
-
Maintain the reaction at 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Hexane
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, a small amount of hexane can be added as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to stand at room temperature for several hours, then place it in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol or an ethanol/hexane mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Synthesis Pathway of this compound.
Caption: Troubleshooting Low Yield Workflow.
Caption: Key Scale-Up Considerations.
References
Validation & Comparative
A Comparative Guide to 9-Benzylcarbazole as a Hole-Transport Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced electronic materials, the selection of an appropriate hole-transport material (HTM) is critical for the development of high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Carbazole-based compounds have emerged as a promising class of HTMs due to their inherent thermal stability, excellent hole-transporting capabilities, and the tunability of their optoelectronic properties. This guide provides a comparative analysis of 9-Benzylcarbazole against other commonly used HTMs, offering available experimental data and methodologies to assist in material selection and device optimization.
While direct, comprehensive quantitative performance data for this compound as an HTM is not extensively available in peer-reviewed literature, this guide leverages data from the closely related and well-characterized 9-Phenylcarbazole, alongside established HTMs such as spiro-OMeTAD, Polytriarylamine (PTAA), Poly(3-hexylthiophene-2,5-diyl) (P3HT), and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), to provide a valuable comparative framework.
Data Presentation: Performance and Properties of Hole-Transport Materials
The following table summarizes key performance metrics for 9-Phenylcarbazole (as a proxy for this compound) and other benchmark HTMs. These parameters are crucial in determining the efficiency and stability of optoelectronic devices.
| Material | Hole Mobility (μh) (cm²/Vs) | Ionization Potential (IP) / HOMO Level (eV) | Glass Transition Temperature (Tg) (°C) | Device Performance (Typical Application) |
| 9-Phenylcarbazole | Data not readily available; expected to have good hole transport properties based on the carbazole unit.[1] | ~5.8 - 5.9 | ~63 | Host material in OLEDs.[2] |
| spiro-OMeTAD | 1 x 10⁻⁴ - 2 x 10⁻⁴ (undoped) | ~5.1 - 5.2 | 121 | Standard HTM in high-efficiency PSCs and OLEDs. |
| PTAA | ~10⁻³ | ~5.1 - 5.3 | ~150 | High-performance HTM in PSCs and OLEDs. |
| P3HT | 10⁻⁴ - 10⁻² | ~4.9 - 5.1 | ~100-150 | Commonly used in organic photovoltaics (OPVs). |
| PEDOT:PSS | 10⁻⁵ - 10⁻¹ | ~5.0 - 5.2 | N/A (polymeric dispersion) | Widely used as a hole injection layer in various organic electronic devices. |
Note: The performance of HTMs can be significantly influenced by factors such as purity, film morphology, and the presence of dopants.
Experimental Protocols
Accurate characterization of HTMs is essential for predicting their performance in a device. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common method for the synthesis of N-substituted carbazoles is through N-alkylation.
Reaction:
Procedure:
-
To a solution of carbazole in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride).
-
Stir the mixture at room temperature for a designated period to deprotonate the carbazole nitrogen.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Measurement of Hole Mobility
The hole mobility of an HTM is a critical parameter that dictates the efficiency of charge transport. The Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods are commonly employed for this measurement.[3]
Time-of-Flight (TOF) Method:
-
A thin film of the HTM is sandwiched between two electrodes.
-
A short pulse of highly absorbed light generates electron-hole pairs near one of the electrodes.
-
Under an applied electric field, holes drift across the film towards the collecting electrode, inducing a transient photocurrent.
-
The transit time (t_T) of the holes is determined from the photocurrent transient.
-
The hole mobility (μ) is calculated using the equation: μ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.[3]
Space-Charge Limited Current (SCLC) Method:
-
A hole-only device is fabricated with the HTM layer sandwiched between two electrodes with appropriate work functions.
-
The current density-voltage (J-V) characteristics of the device are measured in the dark.
-
In the SCLC regime, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * ε_r * μ * (V²/d³), where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, μ is the hole mobility, V is the applied voltage, and d is the thickness of the HTM layer.[3]
-
By plotting J vs. V², the mobility can be extracted from the slope of the linear region.
Measurement of Ionization Potential (HOMO Level)
Cyclic Voltammetry (CV) is a widely used electrochemical technique to determine the ionization potential (or HOMO level) of organic materials.
Procedure:
-
Dissolve the HTM in a suitable solvent containing a supporting electrolyte.
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential of the working electrode and record the resulting current.
-
The onset of the first oxidation peak in the cyclic voltammogram corresponds to the HOMO level of the material relative to the reference electrode.
-
The ionization potential can be calculated by referencing the measured potential to the vacuum level, often using ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.
Mandatory Visualization
Logical Workflow for HTM Evaluation
The following diagram illustrates the logical workflow for the synthesis, characterization, and device integration of a novel hole-transport material like this compound.
Caption: Workflow for evaluating this compound as a hole-transport material.
Signaling Pathway: Hole Transport in an OLED
This diagram illustrates the fundamental process of hole injection and transport in a typical organic light-emitting diode.
Caption: Hole transport and recombination process in a typical OLED device.
References
A Comparative Guide to the Photophysical Properties of 9-Benzylcarbazole and Related Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of 9-Benzylcarbazole and its structural analogs, N-phenylcarbazole and N-ethylcarbazole. Due to the limited availability of direct experimental data for this compound, this document leverages data from closely related and well-characterized carbazole derivatives to provide a valuable reference for researchers in materials science and drug development. The photophysical properties of the parent carbazole are also included to establish a baseline for understanding the influence of N-substitution on the electronic and optical characteristics of this important class of heterocyclic compounds.
Carbazole derivatives are renowned for their excellent thermal and photochemical stability, high hole-transporting mobility, and strong luminescence, making them key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes for biological imaging.[1] The introduction of substituents at the 9-position (the nitrogen atom) of the carbazole ring system can significantly modulate its photophysical properties.[2]
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for carbazole, N-phenylcarbazole, and N-ethylcarbazole in solution. These values provide a basis for predicting the performance of this compound in various applications.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Carbazole | Ethanol | 323, 336 | 351, 365 | 0.42 | 10.9 |
| N-Phenylcarbazole | Cyclohexane | 294, 325, 338 | 349, 363 | 0.35 | 5.3 |
| N-Ethylcarbazole | Cyclohexane | 295, 330, 343 | 350, 365 | 0.43 | 11.2 |
Note: Data for Carbazole is from various sources. Data for N-Phenylcarbazole and N-Ethylcarbazole is compiled from scientific literature. The properties of this compound are expected to be in a similar range, with potential shifts in absorption and emission maxima due to the electronic effects of the benzyl group.
Experimental Protocols
The characterization of the photophysical properties of carbazole derivatives involves a suite of standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε) of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) at a known concentration (typically 10⁻³ M). From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.
-
Record a baseline spectrum with the solvent in both the sample and reference beams.
-
Record the absorption spectrum of each diluted sample solution from 200 to 500 nm.
-
-
Data Analysis:
-
The wavelengths of maximum absorbance (λ_abs) are identified from the spectra.
-
The molar extinction coefficient (ε) at each λ_abs is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm). A plot of absorbance versus concentration should be linear, and the slope will be equal to ε.[3]
-
Fluorescence Emission Spectroscopy
Objective: To determine the emission maxima (λ_em) of the compound.
Methodology:
-
Sample Preparation: Use a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[4]
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Excite the sample at its longest wavelength absorption maximum (λ_abs).
-
Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength (e.g., 350-600 nm).[5]
-
The wavelength at which the emission intensity is highest is the emission maximum (λ_em).
-
Relative Fluorescence Quantum Yield (Φ_f) Measurement
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the UV-blue region.[6][7]
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent (if possible) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.[8]
-
Fluorescence Lifetime (τ_f) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method.[9][10] This technique requires a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive, high-speed detector.
-
Measurement:
-
The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_f).[11] The quality of the fit is assessed by statistical parameters such as chi-squared.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for photophysical characterization and the fundamental electronic transitions involved in fluorescence.
Caption: General experimental workflow for photophysical characterization.
Caption: Simplified Jablonski diagram illustrating electronic transitions.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. static.horiba.com [static.horiba.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. dreem.openfluor.org [dreem.openfluor.org]
- 8. edinst.com [edinst.com]
- 9. Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting | Semantic Scholar [semanticscholar.org]
- 10. horiba.com [horiba.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
A Comparative Performance Analysis of OLEDs Utilizing Carbazole Derivatives as Host Materials
For Researchers, Scientists, and Drug Development Professionals
The landscape of Organic Light-Emitting Diodes (OLEDs) is continually evolving, driven by the quest for enhanced efficiency, longevity, and color purity. At the heart of this advancement lies the molecular engineering of organic materials, with carbazole derivatives emerging as a cornerstone for high-performance OLEDs. Their inherent properties, such as high triplet energy, excellent thermal stability, and good hole-transporting capabilities, make them exemplary candidates for host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs).
This guide provides an objective comparison of the performance of three widely utilized carbazole-based host materials: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-bis(N-carbazolyl)benzene (mCP), and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA). The analysis is supported by experimental data from peer-reviewed literature, focusing on key performance metrics to aid researchers in the selection of optimal materials for their OLED applications.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of OLEDs employing CBP, mCP, and TCTA as host materials. The data is compiled from studies utilizing both solution-processed and thermally evaporated fabrication techniques to provide a broad perspective on their performance under different manufacturing protocols.
| Host Material | Fabrication Method | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| CBP | Solution-Processed | Ir(dmpq)₂ (acac) | - | - | - | 293[1] | (0.641, 0.358)[1] |
| mCP | Solution-Processed | Ir(dmpq)₂ (acac) | - | - | - | 91[1] | (0.571, 0.356)[1] |
| TCTA | Solution-Processed | Ir(dmpq)₂ (acac) | - | - | - | 45[1] | (0.546, 0.400)[1] |
| CBP | Thermally Evaporated | Green Phosphor | ~19.2 | ~70.9 | ~58.6 | >10,000 | (0.32, 0.62) |
| mCP | Thermally Evaporated | Green Phosphor | ~18.5 | ~68.2 | ~51.5 | >10,000 | (0.31, 0.63) |
| TCTA | Thermally Evaporated | Green Phosphor | ~20.1 | ~75.4 | ~62.3 | >10,000 | (0.33, 0.61) |
Note: The data for thermally evaporated devices is compiled from various sources and is presented for comparative purposes. Performance metrics can vary based on the specific device architecture and experimental conditions.
Experimental Protocols
Detailed methodologies for the fabrication and characterization of OLEDs are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for both solution-processed and thermally evaporated device fabrication.
Solution-Processed OLED Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO.[2]
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates. The substrates are then annealed at a specified temperature to remove the solvent.[2]
-
Emissive Layer (EML) Deposition: A solution containing the host material (CBP, mCP, or TCTA) and the phosphorescent emitter is prepared in a suitable solvent. This solution is then spin-coated on top of the HTL.[2]
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: The ETL, EIL (e.g., LiF), and metal cathode (e.g., Al) are sequentially deposited via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).[3]
Thermally Evaporated OLED Fabrication
-
Substrate Cleaning: Similar to the solution-processed method, ITO-coated glass substrates are thoroughly cleaned and treated with UV-ozone.[4]
-
Organic Layer Deposition: The hole injection layer (HIL), HTL, EML (co-evaporation of host and emitter), ETL, and EIL are sequentially deposited in a high-vacuum thermal evaporation chamber. The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.[4]
-
Cathode Deposition: A metal cathode, such as aluminum, is deposited on top of the organic layers through a shadow mask to define the active area of the device.[4]
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following standard techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density, voltage, and luminance of the devices are measured using a source meter and a calibrated photodiode or a spectroradiometer.[5]
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and electroluminescence spectrum of the device.[5]
-
Power Efficiency: The power efficiency is determined from the luminance, current density, and operating voltage.[5]
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded using a spectroradiometer, and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from these spectra.
-
Operational Lifetime: The operational lifetime is typically defined as the time it takes for the initial luminance to decrease to 50% (LT50) or 80% (LT80) under a constant current density.[6]
Visualizing the Process and Structure
To better understand the fabrication process and the fundamental structure of an OLED, the following diagrams are provided.
Caption: A generalized workflow for the fabrication and characterization of OLEDs.
Caption: A schematic of a typical multilayer OLED structure highlighting the emissive layer.
References
A Researcher's Guide to Assessing the Purity of Synthesized 9-Benzylcarbazole: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical determinant of experimental success, reproducibility, and, ultimately, the viability of a potential therapeutic agent or electronic material. 9-Benzylcarbazole, a versatile carbazole derivative, is a key building block in the development of organic light-emitting diodes (OLEDs), pharmaceuticals, and other advanced materials. Its performance in these applications is intrinsically linked to its purity. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and comparative data against relevant alternatives.
The Importance of Purity in this compound Applications
Impurities in a this compound sample can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. These impurities can have significant detrimental effects:
-
In Organic Electronics: Impurities can act as charge traps or quenching sites, reducing the efficiency, brightness, and operational lifetime of OLED devices.
-
In Drug Development: Even trace amounts of impurities can alter the biological activity of a compound, lead to unforeseen toxicity, and complicate the interpretation of structure-activity relationship (SAR) studies.
Therefore, a rigorous assessment of purity is not merely a quality control step but a fundamental aspect of reliable research and development.
Analytical Techniques for Purity Assessment
Several analytical techniques are commonly employed to determine the purity of synthesized this compound. The choice of method often depends on the nature of the expected impurities and the desired level of sensitivity and accuracy.
| Technique | Principle | Information Provided | Primary Use Case |
| Melting Point Analysis | The temperature range over which a solid melts. | A preliminary indication of purity. Pure crystalline solids have a sharp melting point range. | Rapid, low-cost initial assessment of purity. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture based on their differential partitioning between a stationary and a mobile phase. | Quantitative determination of the main component and non-volatile impurities. | Gold standard for quantitative purity analysis of the final product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a mixture followed by their detection and identification based on their mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile impurities. | Identifying unreacted starting materials and low molecular weight byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Structural confirmation and quantification of the main component and impurities. | Structural elucidation and purity determination, especially when reference standards for impurities are unavailable. |
Comparative Purity Data
The purity of synthesized this compound can be compared to commercially available alternatives or other carbazole derivatives used in similar applications. The following table presents a summary of typical purity levels and key performance metrics.
| Compound | Typical Purity (%) | Application | Key Performance Metric |
| Synthesized this compound | > 98% (after purification) | OLED Host Material, Pharmaceutical Intermediate | High thermal stability, good charge transport properties. |
| 9-Phenylcarbazole | > 99% | OLED Host Material | High triplet energy, excellent hole mobility.[1] |
| TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine) | > 99.5% | OLED Hole Transport Layer | Excellent hole-transporting capabilities.[2] |
| Carbazole-based Anticancer Agents (e.g., Ellipticine) | > 95% (for biological testing) | Anticancer Drug Development | Potent cytotoxicity against various cancer cell lines.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data.
Melting Point Analysis
-
Instrumentation: Calibrated melting point apparatus.
-
Procedure:
-
Place a small, finely powdered sample of this compound into a capillary tube.
-
Heat the sample at a rate of 1-2°C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.
-
-
Interpretation: Pure this compound has a reported melting point of 122-123°C. A broad melting range or a depressed melting point is indicative of the presence of impurities.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the mobile phase.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 min.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane.
-
Analysis: The total ion chromatogram (TIC) is used to assess purity by peak area percentage. The mass spectrum of each peak is used to identify the corresponding component by comparison with a spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
The purity can be estimated by comparing the integral of the product peaks to the integrals of impurity peaks.
-
-
¹³C NMR Acquisition:
-
Proton-decoupled spectra are typically acquired to simplify the spectrum.
-
The number of signals can confirm the presence of the main component and any major impurities.
-
Visualizing the Workflow and Logical Relationships
To provide a clearer understanding of the processes involved in assessing the purity of synthesized this compound, the following diagrams have been generated using the DOT language.
Caption: An experimental workflow for the comprehensive purity assessment of synthesized this compound.
Caption: The logical relationship between product purity, potential impurities, and performance in key applications.
Conclusion
The rigorous assessment of purity is an indispensable step in the research and development of materials based on this compound. A multi-technique approach, combining a preliminary melting point analysis with quantitative HPLC, qualitative GC-MS for impurity identification, and structural confirmation by NMR, provides a comprehensive and reliable purity profile. By adhering to detailed experimental protocols and comparing the performance of the synthesized material against established alternatives, researchers can ensure the quality of their compounds, leading to more accurate and reproducible scientific outcomes. This diligence is paramount for advancing the fields of organic electronics and drug discovery.
References
9-Benzylcarbazole Derivatives Emerge as Potent Acetylcholinesterase Inhibitors: A Comparative Analysis
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the biological activity of novel 9-Benzylcarbazole derivatives against established acetylcholinesterase (AChE) inhibitors. This guide provides a detailed analysis of their inhibitory potential, supported by quantitative data and experimental protocols, highlighting their promise in the development of new therapeutic agents.
A recent study has identified a series of this compound derivatives with significant inhibitory activity against acetylcholinesterase, an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine. The dysfunction of cholinergic signaling is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The development of potent and selective AChE inhibitors is therefore a primary strategy in the management of these conditions.
Comparative Inhibitory Activity
The in vitro anti-cholinesterase activity of several this compound derivatives was evaluated and compared with well-known acetylcholinesterase inhibitors currently in clinical use: Donepezil, Galantamine, and Rivastigmine. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) |
| This compound Derivatives | Acetylcholinesterase | |
| 2-methylbenzyl derivative (6c) | Acetylcholinesterase | 1.9 |
| 2-F-benzyl derivative (6a) | Acetylcholinesterase | ≤3.8 |
| 3-Me-benzyl derivative (6g) | Acetylcholinesterase | ≤3.8 |
| 3-MeO-benzyl derivative (6h) | Acetylcholinesterase | ≤3.8 |
| 3-F-benzyl derivative (6i) | Acetylcholinesterase | ≤3.8 |
| unsubstituted benzyl derivative (6p) | Acetylcholinesterase | ≤3.8 |
| Known Inhibitors | ||
| Donepezil | Acetylcholinesterase | 0.0067 |
| Galantamine | Acetylcholinesterase | 0.410 |
| Rivastigmine | Acetylcholinesterase | 4.15 |
Data for this compound derivatives are from in vitro anti-cholinesterase assays.[1][2][3] IC50 values for known inhibitors are compiled from various sources.[2][3][4][5]
The data reveals that while the tested this compound derivatives exhibit significant acetylcholinesterase inhibition, with the 2-methylbenzyl derivative being the most potent among them, their IC50 values are generally higher than that of the highly potent known inhibitor, Donepezil. However, their inhibitory activity is comparable to or, in some cases, more potent than Rivastigmine. These findings underscore the potential of the this compound scaffold for the development of novel AChE inhibitors.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity was performed using a well-established in vitro spectrophotometric method known as the Ellman's method.
Principle of the Assay: The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the acetylcholinesterase activity. The presence of an inhibitor reduces the rate of this reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Test compounds (this compound derivatives and known inhibitors)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Procedure (96-well plate format):
-
Preparation of Reagents: All reagents were prepared in 0.1 M phosphate buffer (pH 8.0). Stock solutions of the test compounds were prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.
-
Assay Mixture: In each well of a 96-well plate, the following were added in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations
-
20 µL of AChE solution
-
-
Pre-incubation: The plate was gently mixed and pre-incubated for 15 minutes at 37°C.
-
Initiation of Reaction: The enzymatic reaction was initiated by adding 20 µL of DTNB solution followed by 20 µL of ATCI solution to each well.
-
Measurement: The absorbance at 412 nm was measured immediately and then monitored for a set period (e.g., 10-20 minutes) using a microplate reader. The rate of reaction was calculated from the linear portion of the absorbance versus time curve.
-
Calculation of Inhibition: The percentage of inhibition for each concentration of the test compound was calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
IC50 Determination: The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
Acetylcholinesterase plays a crucial role in cholinergic signaling at the synaptic cleft. The inhibition of this enzyme by compounds such as this compound derivatives leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
References
A Comparative Guide to the Quantum Yield of 9-Benzylcarbazole Derivatives
For researchers and professionals in the fields of materials science and drug development, understanding the photophysical properties of fluorescent molecules is paramount. Among these, 9-benzylcarbazole derivatives have garnered significant interest due to their potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and as fluorescent probes. A key performance metric for these applications is the fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted fluorescence.
This guide provides a comparative analysis of the fluorescence quantum yields of carbazole derivatives, with a focus on analogs of this compound. Due to the limited availability of a direct comparative study on a series of this compound derivatives, this guide presents data on closely related 9-phenyl-9H-carbazole-based luminophores. The substitution on the 9-phenyl ring serves as a valuable proxy for understanding the electronic effects that would similarly influence the photophysical properties of this compound derivatives.
Comparative Quantum Yield Data
The following table summarizes the photoluminescence quantum yield (PLQY) of various 9-phenyl-9H-carbazole derivatives, which are structurally analogous to this compound derivatives. The data is extracted from a study on 9-phenyl-9H-carbazole-based ortho-carboranyl luminophores and illustrates the impact of different substituents on the phenyl group on the quantum yield in the film state.
| Compound | Substituent on 9-phenyl ring | Photoluminescence Quantum Yield (Φf) in film (%) |
| 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole | -F | 15 |
| 9-phenyl-3-(o-carboranyl)-9H-carbazole | -H | 23 |
| 9-(4-methylphenyl)-3-(o-carboranyl)-9H-carbazole | -CH3 | 28 |
| 9-(4-tert-butylphenyl)-3-(o-carboranyl)-9H-carbazole | -C(CH3)3 | 35 |
Note: The data presented is for 9-phenyl-9H-carbazole derivatives with an o-carborane substituent at the 3-position. While these are not direct this compound derivatives, the trend in quantum yield with varying electron-donating substituents on the 9-phenyl group provides valuable insight into the structure-property relationships applicable to this compound analogs.
Experimental Protocol: Relative Quantum Yield Measurement
The determination of the fluorescence quantum yield is a critical step in the characterization of new fluorescent materials. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard of known quantum yield, is a widely used and accessible technique.
Objective: To determine the fluorescence quantum yield (Φf) of a this compound derivative relative to a standard fluorophore.
Materials:
-
This compound derivative (sample)
-
Quinine sulfate (reference standard, Φf = 0.54 in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile)
-
0.1 M Sulfuric acid (for quinine sulfate)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., 1 mM).
-
Prepare a stock solution of the quinine sulfate reference standard in 0.1 M H₂SO₄ (e.g., 1 mM).
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.
-
Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurements:
-
Using the fluorometer, record the fluorescence emission spectra of all the prepared solutions.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_x) and the standard (Grad_std).
-
-
Quantum Yield Calculation:
-
Calculate the fluorescence quantum yield of the sample (Φf_x) using the following equation:
Φf_x = Φf_std * (Grad_x / Grad_std) * (n_x² / n_std²)
where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_x and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_x and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of a this compound derivative.
Caption: A flowchart illustrating the key steps for determining the relative quantum yield of a fluorescent compound.
A Comparative Guide to Experimental and Computational Analyses of 9-Benzylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and computational models for 9-Benzylcarbazole, a significant heterocyclic aromatic compound. By cross-referencing empirical findings with theoretical calculations, this document aims to offer a deeper understanding of the molecule's structural, electronic, and thermal properties, which are crucial for its applications in materials science and drug development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available experimental data for this compound and its derivatives, alongside theoretical values obtained from computational models of similar carbazole structures. This direct comparison facilitates the validation of both experimental and computational methodologies.
Table 1: Spectroscopic Properties
| Property | Experimental Data (this compound & Derivatives) | Computational Models (Carbazole Derivatives) |
| ¹H NMR (ppm) | Aromatic protons typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The methylene bridge protons appear as a sharp singlet around 5.5 ppm. | Predicted spectra can be generated to show expected chemical shifts and splitting patterns. |
| ¹³C NMR (ppm) | Data is available but often requires access to specialized databases. Aromatic carbons show signals in the 110-140 ppm range, while the methylene carbon is observed around 46 ppm. | Simulations can predict the chemical shifts of each carbon atom, aiding in the assignment of experimental spectra. |
| FT-IR (cm⁻¹) | Characteristic peaks include C-H stretching of the aromatic rings (~3050 cm⁻¹), aliphatic C-H stretching of the methylene group (~2920 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-N stretching (~1330 cm⁻¹). | DFT calculations can predict vibrational frequencies and intensities, which correlate well with experimental IR spectra after applying a scaling factor. |
| UV-Vis Abs (nm) | Carbazole, the parent compound, exhibits absorption maxima around 292 nm and 323 nm in ethanol.[1] | TD-DFT calculations can predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths.[2] |
| Fluorescence (nm) | The parent carbazole has an emission peak at approximately 351 nm when excited at 323 nm.[3] | Excited state calculations can provide insights into the emission properties, though predicting exact emission wavelengths can be complex. |
Table 2: Electrochemical Properties
| Property | Experimental Data (Carbazole Derivatives) | Computational Models (Carbazole Derivatives) |
| Oxidation Potential (V) | The oxidation of carbazole derivatives is often a reversible process. For instance, iminobibenzyl shows an oxidation wave at +0.48V vs. Ag/0.1M Ag⁺.[4] | DFT calculations can estimate the Highest Occupied Molecular Orbital (HOMO) energy, which is related to the oxidation potential. |
| Reduction Potential (V) | Reduction potentials can be determined from the cathodic peak in cyclic voltammetry.[5] | The Lowest Unoccupied Molecular Orbital (LUMO) energy, calculated via DFT, corresponds to the reduction potential. |
Table 3: Thermal Properties
| Property | Experimental Data (9-Phenylcarbazole Derivatives) | Notes |
| Decomposition Temp (Td) | Oxetane-functionalized carbazole derivatives show high thermal stability with Td > 360 °C.[6] | TGA is used to determine the temperature at which the material begins to degrade. |
| Glass Transition Temp (Tg) | For oxetane-functionalized carbazole derivatives, Tg values are in the range of 142-162 °C.[6] | DSC is employed to measure the glass transition temperature, which is important for the stability of amorphous films. |
| Melting Temp (Tm) | An oxetane-functionalized carbazole derivative was reported to have a melting point of 250 °C.[6] | DSC also determines the melting point of crystalline materials. |
Experimental and Computational Workflow
The validation of molecular properties involves a synergistic workflow between experimental measurements and computational modeling. The following diagram illustrates the key steps in this process.
Caption: A flowchart illustrating the parallel experimental and computational workflows for property validation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. The following are generalized procedures for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the molecular structure of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.
UV-Visible and Fluorescence Spectroscopy
-
Objective: To investigate the electronic absorption and emission properties.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Sample Preparation: A dilute solution of the compound (typically in the micromolar range) is prepared in a UV-transparent solvent such as ethanol, acetonitrile, or cyclohexane.
-
Data Acquisition: The absorption spectrum is recorded by scanning a range of wavelengths (e.g., 200-800 nm). For fluorescence, an excitation wavelength is selected based on the absorption spectrum, and the emission spectrum is recorded at longer wavelengths.
Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials.
-
Instrumentation: A potentiostat with a three-electrode cell.
-
Setup:
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Procedure: A solution of the compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) is purged with an inert gas. The potential is swept between a set range, and the resulting current is measured.
Thermal Analysis (TGA/DSC)
-
Objective: To evaluate the thermal stability of the compound.
-
Instrumentation: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC).
-
TGA Procedure: A small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss is monitored as a function of temperature.
-
DSC Procedure: A small sample (2-5 mg) is sealed in an aluminum pan and heated at a constant rate. The heat flow to the sample is measured relative to a reference pan to determine transition temperatures.
Signaling Pathways and Logical Relationships
While this compound is not typically associated with specific biological signaling pathways in the same way a drug molecule might be, its electronic properties are governed by fundamental principles of molecular orbital theory. The relationship between its structure and its HOMO/LUMO energy levels, which dictate its electrochemical and photophysical behavior, can be visualized as follows.
Caption: Relationship between molecular structure, electronic properties, and observable behavior of this compound.
References
- 1. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absorption [Carbazole] | AAT Bioquest [aatbio.com]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 9-Benzylcarbazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 9-Benzylcarbazole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound (CAS No. 19402-87-0), based on available safety data and general best practices for hazardous chemical waste management.
Hazard Identification and Safety Precautions
Summary of Hazards:
| Hazard Statement | Description | GHS Classification | Pictogram |
| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4) | GHS07 |
| H315 | Causes skin irritation. | Skin Corrosion/Irritation (Category 2) | GHS07 |
| H320 | Causes eye irritation. | Serious Eye Damage/Eye Irritation (Category 2B) | GHS07 |
| H335 | May cause respiratory irritation. | Specific target organ toxicity (single exposure), Respiratory tract irritation (Category 3) | GHS07 |
| H400/H410 | Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects. | Hazardous to the aquatic environment, acute hazard (Category 1) / Hazardous to the aquatic environment, long-term hazard (Category 1) | GHS09 (Implied by some supplier data)[1] |
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[2]
Step 1: Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats, contaminated PPE) in a dedicated, clearly labeled, and sealed container.
-
The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE).
-
Do not mix with other waste streams unless compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.
Step 2: Labeling and Storage
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container closed except when adding waste.
Step 3: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Disposal should be carried out in accordance with all applicable local, regional, and national laws and regulations.[2]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup: For small spills of solid material, carefully sweep or scoop the material into the designated hazardous waste container, avoiding dust formation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
